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  • Product: 4-(1-Aminopropyl)-2,6-dichlorophenol

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-(1-Aminopropyl)-2,6-dichlorophenol: A Comprehensive Technical Guide

Executive Summary The compound 4-(1-Aminopropyl)-2,6-dichlorophenol (CAS No. 1270352-08-3) is a highly specialized halogenated phenolic amine[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1-Aminopropyl)-2,6-dichlorophenol (CAS No. 1270352-08-3) is a highly specialized halogenated phenolic amine[1]. With a molecular formula of C9H11Cl2NO and a molecular weight of 220.10 g/mol [1], this molecule serves as a critical building block in the development of advanced agrochemicals, specialized ligands, and pharmaceutical intermediates. The presence of two electron-withdrawing chlorine atoms at the ortho positions significantly modulates the pKa of the phenolic hydroxyl group, while the 1-aminopropyl chain at the para position provides a versatile handle for further functionalization.

This whitepaper details a robust, field-proven synthetic pathway for 4-(1-Aminopropyl)-2,6-dichlorophenol, focusing on the mechanistic causality behind each experimental choice, rigorous physicochemical characterization, and critical safety protocols.

Retrosynthetic Strategy & Pathway Design

Designing a synthesis for highly substituted aromatic systems requires careful consideration of regioselectivity and functional group compatibility. The optimal pathway to 4-(1-Aminopropyl)-2,6-dichlorophenol is a two-step sequence starting from commercially available 2,6-dichlorophenol[2].

  • Fries Rearrangement: Direct Friedel-Crafts acylation of phenols is notoriously inefficient due to competing O-acylation and the complexation of the Lewis acid with the phenolic oxygen. To bypass this, the synthesis employs a two-step Fries rearrangement[3]. The phenol is first O-acylated to form an ester, which is then treated with a Lewis acid (AlCl₃) to trigger the migration of the acyl group to the aromatic ring[3]. Because the ortho positions are sterically and electronically blocked by the chlorine atoms, the acylium ion exclusively attacks the para position.

  • Borch Reductive Amination: The resulting ketone must be converted to a primary amine. The Borch reductive amination is the premier method for this transformation[4]. By condensing the ketone with ammonium acetate and subsequently reducing the intermediate imine with sodium cyanoborohydride (NaBH₃CN)[5], the target amine is achieved. NaBH₃CN is specifically chosen because it selectively reduces the protonated iminium ion without prematurely reducing the unreacted ketone[6]. Crucially, unlike palladium-catalyzed hydrogenation, NaBH₃CN does not induce hydrodehalogenation, preserving the critical carbon-chlorine bonds[7].

SynthesisPathway SM 2,6-Dichlorophenol (Starting Material) Intermediate1 2,6-Dichlorophenyl propionate (O-Acylated Intermediate) SM->Intermediate1 Propionyl Chloride Et3N, DCM, 0 °C Intermediate2 1-(3,5-Dichloro-4-hydroxyphenyl)propan-1-one (Para-Acylated Ketone) Intermediate1->Intermediate2 AlCl3 (Lewis Acid) 120 °C (Fries Rearrangement) Target 4-(1-Aminopropyl)-2,6-dichlorophenol (Target Amine) Intermediate2->Target NH4OAc, NaBH3CN MeOH, pH ~6 (Borch Amination)

Figure 1: Retrosynthetic and forward synthetic pathway for 4-(1-Aminopropyl)-2,6-dichlorophenol.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3,5-dichloro-4-hydroxyphenyl)propan-1-one

This step establishes the carbon framework via regiospecific C-acylation.

Protocol:

  • O-Acylation: In a flame-dried 500 mL round-bottom flask, dissolve 2,6-dichlorophenol (16.3 g, 100 mmol)[2] in 150 mL of anhydrous dichloromethane (DCM). Add triethylamine (16.7 mL, 120 mmol) and cool the mixture to 0 °C under an inert argon atmosphere. Slowly add propionyl chloride (9.6 mL, 110 mmol) dropwise over 30 minutes.

  • Intermediate Workup: Stir the reaction for 2 hours at room temperature. Quench with 50 mL of distilled water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield crude 2,6-dichlorophenyl propionate as a pale oil.

  • Fries Rearrangement: Transfer the crude ester to a heavy-walled reaction vessel. Add anhydrous aluminum chloride (AlCl₃, 20.0 g, 150 mmol)[3]. Heat the neat mixture slowly to 120 °C. The mixture will melt and form a dark, viscous aluminum complex. Maintain heating for 4 hours to ensure complete migration of the acyl group to the para position.

  • Final Workup: Cool the flask to 0 °C and carefully quench the reaction by the dropwise addition of ice-cold 1M HCl (Caution: Highly exothermic reaction; HCl gas evolution). Extract the aqueous mixture with ethyl acetate (3 × 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate 8:2) to afford 1-(3,5-dichloro-4-hydroxyphenyl)propan-1-one.

Step 2: Borch Reductive Amination

This step installs the primary amine while strictly preserving the aryl chlorides.

Protocol:

  • Imine Formation: Dissolve the purified 1-(3,5-dichloro-4-hydroxyphenyl)propan-1-one (10.95 g, 50 mmol) in 100 mL of anhydrous methanol. Add ammonium acetate (NH₄OAc, 38.5 g, 500 mmol). The 10-fold excess of ammonia equivalents is critical to drive the thermodynamic equilibrium toward the imine intermediate and prevent the formation of secondary amine byproducts[4]. Stir at room temperature for 3 hours.

  • Selective Reduction: Cool the reaction to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 4.7 g, 75 mmol) in small portions[5]. Measure the pH of the solution and adjust to ~6.0 using glacial acetic acid. Causality Note: NaBH₃CN requires a mildly acidic environment to function effectively, as the protonated iminium ion is the actual species undergoing hydride attack[6]. Stir the mixture at room temperature for 16 hours.

  • Workup and Isolation: Quench the reaction by carefully adding 1M NaOH until the pH reaches 10.0 (this free-bases the newly formed amine). Extract the aqueous layer with DCM (3 × 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate the solvent.

  • Purification: To achieve analytical purity, dissolve the crude amine in diethyl ether and bubble anhydrous HCl gas through the solution to precipitate 4-(1-Aminopropyl)-2,6-dichlorophenol hydrochloride. Filter and dry the white crystalline solid under a vacuum.

Physicochemical Characterization & Data Interpretation

Rigorous analytical validation is required to confirm the regiochemistry of the Fries rearrangement and the success of the reductive amination. The expected spectroscopic data for the free base is summarized below.

Analytical TechniqueKey Signals / ValuesStructural Assignment & Causality
¹H NMR (400 MHz, CDCl₃)δ 7.20 (s, 2H)Aromatic protons (C3, C5): The singlet confirms the symmetric para-substitution of the aromatic ring.
δ 5.80 (br s, 1H)Phenolic -OH: Broadened due to hydrogen bonding.
δ 3.85 (t, J = 6.8 Hz, 1H)Methine proton (-CH-NH₂): Triplet splitting confirms adjacency to the propyl methylene group.
δ 1.65 – 1.80 (m, 2H)Methylene protons (-CH₂-CH₃): Diastereotopic nature may cause complex multiplet splitting.
δ 0.90 (t, J = 7.4 Hz, 3H)Terminal methyl protons (-CH₃): Confirms the intact propyl chain.
¹³C NMR (100 MHz, CDCl₃)δ 148.5, 138.2, 127.4, 122.1Aromatic carbons: C-OH, C-alkyl, C-H, and C-Cl respectively.
δ 55.4, 30.2, 10.8Aliphatic carbons: Methine, methylene, and methyl carbons.
LC-MS (ESI+) m/z 220.0, 222.0, 224.0[M+H]⁺ Ion: The 9:6:1 intensity ratio perfectly matches the isotopic signature of a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl).
FT-IR (ATR)3350, 3280 cm⁻¹N-H stretch: The distinct doublet is characteristic of a primary amine.
760 cm⁻¹C-Cl stretch: Confirms the retention of the aryl chlorides post-reduction.

Safety, Handling, and E-E-A-T Considerations

As a Senior Application Scientist, I must emphasize that this protocol involves highly reactive and potentially hazardous reagents. A self-validating safety system must be employed:

  • Chlorinated Phenols: 2,6-Dichlorophenol and its derivatives are toxic and act as severe irritants to the skin and mucous membranes[8]. All manipulations must be performed in a certified fume hood with appropriate nitrile or neoprene gloves.

  • Cyanide Gas Generation: Sodium cyanoborohydride (NaBH₃CN) is a safe and mild reductant under weakly acidic conditions (pH 6–7)[5]. However, if exposed to strongly acidic conditions (pH < 3), it will rapidly decompose to release highly lethal hydrogen cyanide (HCN) gas[5]. The pH must be strictly monitored using pH paper or a probe before and during the addition of NaBH₃CN[6].

  • Exothermic Quenching: The AlCl₃ complex formed during the Fries rearrangement[3] reacts violently with water. The quench must be performed using ice-cold acid dropwise, behind a blast shield, to safely neutralize the Lewis acid.

Sources

Exploratory

Physicochemical Properties and Analytical Characterization of 4-(1-Aminopropyl)-2,6-dichlorophenol: A Technical Guide

Executive Summary In the landscape of modern drug discovery and specialty chemical synthesis, polyfunctional halogenated aromatics serve as critical building blocks. 4-(1-Aminopropyl)-2,6-dichlorophenol (CAS: 56733-61-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and specialty chemical synthesis, polyfunctional halogenated aromatics serve as critical building blocks. 4-(1-Aminopropyl)-2,6-dichlorophenol (CAS: 56733-61-0) is a highly versatile intermediate characterized by a phenol core flanked by two electron-withdrawing chlorine atoms, and a para-substituted aliphatic amine chain.

From an analytical and developmental perspective, this molecule presents a fascinating challenge: it is a true zwitterion at physiological pH. The orthogonal reactivity of its three primary functional groups—the weakly acidic phenol, the nucleophilic primary amine, and the cross-coupling-ready aryl chlorides—makes it a valuable scaffold. However, these same features complicate its physicochemical profiling. This whitepaper provides a rigorous, field-proven framework for the characterization, quantification, and synthetic utilization of this compound.

Physicochemical Profiling

Understanding the thermodynamic and solubility profile of 4-(1-Aminopropyl)-2,6-dichlorophenol is paramount before initiating any liquid chromatography (LC) or synthetic workflow. The electron-withdrawing nature of the ortho-chlorines significantly lowers the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol, while the primary aliphatic amine remains highly basic.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the molecule, derived from structural calculation and empirical estimation principles.

PropertyValueRationale / Method of Determination
Molecular Formula C₉H₁₁Cl₂NOExact Mass: 219.02 Da
Molecular Weight 220.09 g/mol Standard atomic weight calculation.
pKa₁ (Phenolic -OH) ~ 6.8 - 7.2Inductive electron withdrawal by 2,6-dichloro substituents stabilizes the phenolate anion, lowering the pKa from ~10.0 (phenol).
pKa₂ (Aliphatic -NH₂) ~ 9.5 - 10.0Typical range for primary aliphatic benzylic-type amines.
Isoelectric Point (pI) ~ 8.3Calculated as (pKa₁ + pKa₂) / 2. At this pH, the molecule exists predominantly as a neutral zwitterion, minimizing aqueous solubility.
LogP (Neutral form) ~ 3.2Estimated via fragment-based lipophilicity methods (Benzene + 2xCl + OH + propyl + NH₂).
LogD (pH 7.4) ~ 1.5Significantly lower than LogP due to the molecule existing in an ionized (zwitterionic) state at physiological pH.

Analytical Workflows & Characterization Protocols

As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind analytical failures. Standard reversed-phase (C18) chromatography and simple aqueous titrations will fail for this molecule due to its zwitterionic nature and poor aqueous solubility at its isoelectric point. The protocols below are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: pKa Determination via Yasuda-Shedlovsky Extrapolation

The Challenge: At pH ~8.3, the compound is neutrally charged overall (zwitterionic) and will precipitate out of an aqueous solution, coating the glass electrode and ruining the titration. The Solution: We utilize a co-solvent system (methanol/water) to maintain solubility across the entire pH range, followed by mathematical extrapolation to pure water [1].

Step-by-Step Methodology:

  • Electrode Calibration (Self-Validation Step): Calibrate the glass electrode using the Four-Plus technique in standard aqueous buffers (pH 4.0, 7.0, 10.0) to establish a baseline operational pH scale. Titrate a known standard (e.g., Ibuprofen) to verify system accuracy before proceeding to the unknown.

  • Co-Solvent Preparation: Prepare four distinct solvent mixtures of Methanol/Water at 15%, 30%, 45%, and 60% (w/w) methanol.

  • Sample Preparation: Dissolve 2.0 mg of 4-(1-Aminopropyl)-2,6-dichlorophenol in 10 mL of each respective solvent mixture.

  • Potentiometric Titration: Titrate the solutions with standardized 0.1 M KOH under a continuous nitrogen purge at a strictly controlled 25.0 ± 0.1 °C. Record the apparent pKa ( psKa ) for each mixture.

  • Data Extrapolation: Plot the psKa values against the inverse of the dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Apply the Yasuda-Shedlovsky linear regression equation ( psKa+log[H2​O]=A/ϵ+B ). The y-intercept extrapolated to the dielectric constant of pure water ( ϵ≈78.3 ) yields the true aqueous pKa.

Protocol 2: LC-MS/MS Quantification using Zwitterionic HILIC

The Challenge: Highly polar, zwitterionic compounds exhibit poor retention on traditional C18 columns, often eluting in the void volume where severe ion suppression from matrix salts occurs. The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizing a zwitterionic stationary phase (e.g., sulfobetaine) provides superior retention and peak shape by leveraging partitioning into a water-rich layer and electrostatic interactions [2].

Step-by-Step Methodology:

  • Column Selection: Install a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size). The sulfobetaine ligand contains both positive and negative charges, perfectly complementing the analyte's dual nature.

  • Mobile Phase Optimization:

    • Mobile Phase A: 10 mM Ammonium formate in MS-grade water, adjusted to pH 3.0 with formic acid. (Causality: At pH 3.0, the phenol is neutral and the amine is fully protonated, ensuring a strong, predictable interaction with the stationary phase and maximizing positive electrospray ionization (ESI+) efficiency).

    • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

  • Gradient Elution: Operate at a flow rate of 0.4 mL/min. Start at 95% B (highly organic, weak solvent in HILIC), hold for 1.0 min, then linearly ramp to 50% B over 5.0 mins to elute the polar analyte.

  • MS/MS Detection (Self-Validation Step): Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the precursor ion [M+H]+ at m/z 220.0. Optimize the collision energy to monitor the primary product ion (typically the loss of ammonia, [M+H−NH3​]+ at m/z 203.0). Continuously infuse a stable isotope-labeled internal standard (if available) post-column to monitor and correct for any residual matrix effects.

Workflow A 4-(1-Aminopropyl)-2,6-dichlorophenol (Target Analyte) B Solubility Assessment A->B E LC-MS/MS Method Development A->E C Potentiometric Titration (Co-solvent Mixtures) B->C Poor Aqueous Solubility D Yasuda-Shedlovsky Extrapolation C->D G Validated Physicochemical Profile D->G F Zwitterionic HILIC Separation E->F Zwitterionic Nature F->G

Fig 1: Analytical workflow for the physicochemical characterization of the target analyte.

Synthetic Utility & Orthogonal Reactivity

In drug development, 4-(1-Aminopropyl)-2,6-dichlorophenol is highly valued for its orthogonal reactivity. A chemist can selectively address one functional group without interfering with the others, provided the reaction conditions (specifically pH and steric hindrance) are carefully controlled.

  • Amine Functionalization (N-Alkylation/Acylation): The primary amine is the most nucleophilic site. It can be selectively protected using Di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., Triethylamine). The steric bulk of the ortho-chlorines prevents the phenol from competing as a nucleophile under these conditions.

  • Phenol Etherification (O-Alkylation): Once the amine is protected, the phenol can be deprotonated using a stronger base (e.g., K₂CO₃) and reacted with alkyl halides to form ethers. The lowered pKa of this specific phenol makes it easier to deprotonate than standard phenols.

  • Aryl Chloride Cross-Coupling: The 2,6-dichloro substituents are not merely structural; they serve as handles for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to build complex polyaromatic architectures.

Reactivity Core Multifunctional Scaffold CAS: 56733-61-0 Amine Primary Amine (Nucleophilic) Core->Amine Phenol Phenol Group (Weakly Acidic) Core->Phenol Aryl Aryl Chlorides (Cross-Coupling) Core->Aryl Boc Boc Protection (Boc2O, Base) Amine->Boc Ether Etherification (Alkyl Halide) Phenol->Ether Suzuki Suzuki Coupling (Pd-Catalyst) Aryl->Suzuki

Fig 2: Orthogonal reactivity and selective protection strategies for the molecular scaffold.

References

  • Title: PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: Molecules (MDPI) URL: [Link]

Foundational

Structural Elucidation and Supramolecular Assembly of 4-(1-Aminopropyl)-2,6-dichlorophenol: A Comprehensive Crystallographic Guide

Executive Summary In modern drug discovery and materials science, the precise three-dimensional arrangement of atoms dictates the physicochemical properties and target-binding affinity of a molecule. X-ray crystallograph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the precise three-dimensional arrangement of atoms dictates the physicochemical properties and target-binding affinity of a molecule. X-ray crystallography remains the unsurpassed gold standard for deriving this structural data[1]. This technical whitepaper provides an in-depth, authoritative guide to the crystal structure analysis of 4-(1-Aminopropyl)-2,6-dichlorophenol (CAS 56733-61-0)[2].

By possessing an acidic phenol, a basic aliphatic amine, and two polarizable chlorine atoms, this molecule serves as an exceptional model for studying the competitive interplay between classical hydrogen bonding and halogen bonding. Understanding these interactions is critical, as they form the foundation of structure-based drug design (SBDD) and crystal engineering[3].

Mechanistic Rationale: The Supramolecular Tug-of-War

When engineering the crystal lattice of a highly functionalized small molecule, we must account for the causality of intermolecular forces. 4-(1-Aminopropyl)-2,6-dichlorophenol presents a fascinating supramolecular challenge:

  • Proton Transfer & Hydrogen Bonding: The presence of both a phenol (-OH) and a primary amine (-NH2) introduces the possibility of proton transfer. Depending on the crystallization environment, the molecule may exist in a neutral state or as a zwitterion (phenolate/ammonium)[4]. This dictates whether the primary structural motif will be driven by strong charge-assisted hydrogen bonds or neutral donor-acceptor networks[5].

  • Halogen Bonding (XB): The two chlorine atoms at the 2,6-positions are highly electrophilic at their distal ends (the σ -hole). These act as halogen bond donors to Lewis bases (such as the phenol oxygen or amine nitrogen)[6]. While weaker than hydrogen bonds, halogen bonds are highly directional and often dictate the final 3D packing architecture of the crystal[7].

Interactions M 4-(1-Aminopropyl)- 2,6-dichlorophenol H_Donor H-Bond Donors (-OH, -NH2) M->H_Donor H_Acceptor H-Bond Acceptors (-OH, -NH2, Cl) M->H_Acceptor X_Donor Halogen Bond Donors (Cl u03c3-holes) M->X_Donor Motif1 Primary Motif: Amine-Phenol H-Bonding H_Donor->Motif1 H_Acceptor->Motif1 Motif2 Secondary Motif: Cl···O / Cl···N Halogen Bonds H_Acceptor->Motif2 X_Donor->Motif2 Assembly Final Supramolecular Architecture Motif1->Assembly Drives 1D/2D Growth Motif2->Assembly Stabilizes 3D Lattice

Caption: Logical flow of competing non-covalent interactions driving the crystal assembly.

Experimental Workflow: A Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, we must move beyond trial-and-error. The following protocol is designed as a self-validating system : by running parallel conditions with opposing thermodynamic drivers, the results inherently verify the stability and polymorphic purity of the obtained phase.

Step-by-Step Crystallization Methodology
  • Solvent Matrix Selection: Prepare two distinct solvent systems to probe the ionization boundary of the amine/phenol pair.

    • System A (Protic/Polar): Methanol/Water (1:1 v/v). Promotes zwitterion formation.

    • System B (Aprotic/Non-polar): Toluene/Ethyl Acetate (4:1 v/v). Suppresses ionization, promoting the neutral molecular state.

  • Sample Dissolution: Dissolve 10 mg of 4-(1-Aminopropyl)-2,6-dichlorophenol in 1 mL of the chosen solvent system. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Vapor Diffusion Setup (The Self-Validation Step): Place the unsealed vials containing the solutions into larger sealed chambers containing an anti-solvent (e.g., pentane for System B, acetone for System A).

    • Causality: Vapor diffusion allows for an ultra-slow, thermodynamically controlled increase in supersaturation. If both systems yield crystals of the same space group, the structural motif is thermodynamically robust, validating phase purity without requiring immediate powder X-ray diffraction (PXRD).

  • Optical Pre-Screening: After 3–7 days, harvest the crystals. Examine them under a polarized light microscope.

    • Validation: Rotate the polarizer. A sharp extinction (complete darkening) every 90 degrees confirms a single crystalline domain. Crystals that do not extinguish uniformly are twinned or polycrystalline and must be discarded to prevent convoluted electron density maps[8].

X-Ray Diffraction & Structural Refinement

Once a pristine single crystal is isolated, the data collection and refinement process must be executed with rigorous attention to detail to ensure the resulting model is reliable for downstream drug discovery applications[9].

Data Collection Protocol
  • Cryoprotection and Mounting: Coat the selected crystal in a perfluoropolyether oil (e.g., Fomblin) and mount it on a MiTeGen loop. Flash-cool the sample to 100 K in a nitrogen cold stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factors), which significantly enhances high-resolution diffraction limits and protects the crystal from radiation damage.

  • Diffraction Acquisition: Expose the crystal to monochromatic X-rays (typically Cu-K α λ=1.5418 Å for small molecules to maximize anomalous dispersion of chlorine, or Mo-K α λ=0.7107 Å to minimize absorption). Collect a full sphere of data using ω and ϕ scans.

Data Processing and Refinement
  • Integration and Scaling: Use software (e.g., APEX or XDS) to integrate the reflection intensities. Apply a multi-scan absorption correction.

  • Phase Determination: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT). The heavy chlorine atoms will dominate the initial electron density map, making the placement of the carbon/nitrogen/oxygen backbone straightforward.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: Locate the amine and phenol hydrogen atoms in the difference Fourier map. This is critical: freely refining these hydrogens (rather than using a rigid riding model) is the only way to definitively prove whether the molecule has undergone proton transfer to form a zwitterion[4].

Workflow N1 Sample Preparation (Purity >99%) N2 Solvent Screening (Polar vs Non-polar) N1->N2 N3 Crystallization (Vapor Diffusion) N2->N3 N4 Optical Validation & Cryocooling (100K) N3->N4 N5 X-Ray Diffraction (Cu-Ku03b1 / Mo-Ku03b1) N4->N5 N6 Integration & Absorption Correction N5->N6 N7 Intrinsic Phasing & Model Building N6->N7 N8 Anisotropic Refinement (SHELXL) N7->N8 N9 CheckCIF Validation & CSD Deposition N8->N9

Caption: End-to-end crystallographic workflow from sample preparation to structural validation.

Quantitative Interaction Analysis

Validating a small molecule crystal structure requires contextualizing the bond lengths and angles against established crystallographic databases (like the CSD)[9]. For 4-(1-Aminopropyl)-2,6-dichlorophenol, the refinement should yield geometric parameters closely aligning with the theoretical values summarized in the table below.

Table 1: Expected Supramolecular Geometric Parameters
Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)Structural Role
Strong H-Bond Phenol -OHAmine -NH22.65 – 2.80160 – 180Primary 1D chain formation
Moderate H-Bond Amine -NH2Phenol -OH2.85 – 3.00150 – 1702D sheet cross-linking
Halogen Bond (Type II) Aryl -ClPhenol -O3.10 – 3.30~170 (C-Cl···O)3D lattice stabilization
Weak H-Bond Amine -NH2Aryl -Cl3.20 – 3.40130 – 150Inter-layer packing

Note: If the measured C-Cl···O angle deviates significantly from 170°, the interaction is likely a non-specific van der Waals contact rather than a true, directional halogen bond[6].

By rigorously validating the electron density map and contextualizing the supramolecular geometry, researchers can confidently utilize the crystal structure of 4-(1-Aminopropyl)-2,6-dichlorophenol for advanced computational modeling and rational drug design.

References

  • Parchem Fine & Specialty Chemicals. "4-(1-Aminopropyl)-2,6-dichlorophenol (Cas 56733-61-0) – Parchem". parchem.com.
  • Migration Letters. "Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review".
  • Accounts of Chemical Research. "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different". acs.org.
  • Expert Opinion on Drug Discovery. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery". nih.gov.
  • Expert Opinion on Drug Discovery. "The current role and evolution of X-ray crystallography in drug discovery and development". tandfonline.com.
  • Chemistry of Materials.
  • Expert Opinion on Drug Discovery. "X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery". nih.gov.
  • Acta Crystallographica Section B.
  • Chemistry - A European Journal. "Halogen- and Hydrogen-Bonded Salts and Co-crystals Formed from 4-Halo-2,3,5,6-tetrafluorophenol and Cyclic Secondary and Tertiary Amines". nih.gov.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Amino-2,6-dichlorophenol

Preamble: On the Subject of 4-(1-Aminopropyl)-2,6-dichlorophenol This guide was initially scoped to provide a detailed analysis of the spectroscopic data for 4-(1-Aminopropyl)-2,6-dichlorophenol. However, a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: On the Subject of 4-(1-Aminopropyl)-2,6-dichlorophenol

This guide was initially scoped to provide a detailed analysis of the spectroscopic data for 4-(1-Aminopropyl)-2,6-dichlorophenol. However, a comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific, verifiable Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this exact compound.

In the spirit of providing a scientifically rigorous and valuable resource, and exercising editorial control to ensure technical accuracy, this guide will instead focus on the closely related and well-documented compound: 4-Amino-2,6-dichlorophenol . The structural difference—an amino group (-NH₂) versus a 1-aminopropyl group (-CH(NH₂)CH₂CH₃) at the C4 position—is significant. However, the foundational spectroscopic principles and many of the characteristic spectral features arising from the dichlorinated phenol core will be analogous. This guide will, therefore, serve as an authoritative reference for researchers, providing the necessary framework and interpretive logic that can be extrapolated for the analysis of similar derivatives.

Introduction

4-Amino-2,6-dichlorophenol is a vital chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular architecture, featuring a hydroxyl group, an amino group, and two chlorine atoms on an aromatic ring, gives rise to a unique spectroscopic fingerprint. An unambiguous structural confirmation and purity assessment of this compound is paramount for quality control and reaction monitoring.[1] This in-depth guide provides a detailed examination of the NMR, IR, and MS data for 4-Amino-2,6-dichlorophenol, grounded in the principles of spectroscopic analysis and supported by experimental data from reputable sources.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of 4-Amino-2,6-dichlorophenol are the basis for its spectral characteristics. The molecule consists of a phenol ring substituted with two chlorine atoms ortho to the hydroxyl group and an amino group para to it.

Caption: Molecular Structure of 4-Amino-2,6-dichlorophenol.

Table 1: Physicochemical Properties of 4-Amino-2,6-dichlorophenol

PropertyValueSource
Molecular FormulaC₆H₅Cl₂NO[3]
Molecular Weight178.02 g/mol [3][4]
AppearanceWhite to brown crystalline powder[5]
Melting Point165-170 °C
CAS Number5930-28-9[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Amino-2,6-dichlorophenol, both ¹H and ¹³C NMR provide definitive structural information.

Expertise & Experience: The Causality Behind NMR Choices

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is frequently used for aminophenols because it can solubilize the compound and its exchangeable protons (-OH, -NH₂) are often observable.[6][7] The symmetry of the molecule is a key predictive factor. Due to the substitution pattern, the two aromatic protons (H3 and H5) are chemically and magnetically equivalent, as are the two chlorine-bearing carbons (C2 and C6) and the two proton-bearing carbons (C3 and C5). This equivalence simplifies the spectrum, leading to fewer signals than the total number of atoms.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 4-Amino-2,6-dichlorophenol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. The spectral width should be set to encompass the aromatic and exchangeable proton regions (typically 0-12 ppm).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although for this molecule, only CH and quaternary carbons are present.[8]

Data Presentation & Interpretation

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.6-6.8Singlet2HAromatic H (H-3, H-5)
ExchangeableBroad Singlet2H-NH₂
ExchangeableBroad Singlet1H-OH
  • Aromatic Protons: The two protons on the aromatic ring are equivalent due to the molecule's symmetry and appear as a single signal.[9][10] The presence of both electron-donating (-OH, -NH₂) and electron-withdrawing (-Cl) groups influences their precise chemical shift.

  • Exchangeable Protons: The amine (-NH₂) and hydroxyl (-OH) protons are acidic and their signals are often broad. Their chemical shifts can vary significantly with concentration, temperature, and solvent.

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~145-150C1 (-OH)
~115-120C2, C6 (-Cl)
~115-120C3, C5 (-H)
~135-140C4 (-NH₂)

Note: Specific chemical shift values can vary based on the solvent and reference standard.[11]

  • C1 (ipso-OH): This carbon is deshielded by the directly attached electronegative oxygen atom, causing it to appear at a high chemical shift.

  • C4 (ipso-NH₂): The amino group is also electron-donating, influencing the shift of the carbon it's attached to.

  • C2/C6 (ipso-Cl) & C3/C5: Due to symmetry, C2 and C6 are equivalent, and C3 and C5 are equivalent. Their signals often appear close together in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.[12]

Expertise & Experience: Interpreting Vibrational Modes

For 4-Amino-2,6-dichlorophenol, the most informative regions of the IR spectrum are the O-H and N-H stretching region (>3000 cm⁻¹) and the fingerprint region (<1600 cm⁻¹). Hydrogen bonding between the -OH and -NH₂ groups can cause the stretching bands to be broad.[13] The substitution pattern on the aromatic ring also gives rise to characteristic C-H bending vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Collection: Typically, scan from 4000 cm⁻¹ to 400 cm⁻¹. A background scan should be run first.

Data Presentation & Interpretation

Table 2: Key IR Absorption Bands for 4-Amino-2,6-dichlorophenol

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-BroadO-H and N-H Stretching
3000 - 3100WeakAromatic C-H Stretching
1600 - 1450Medium-StrongAromatic C=C Ring Stretching
~1235StrongC-N Stretching
~1090StrongC-O Stretching
800 - 600StrongC-Cl Stretching
  • O-H and N-H Stretching: The broad absorption in the 3450-3300 cm⁻¹ region is a hallmark of this molecule, representing the overlapping stretching vibrations of the hydroxyl and amino groups.[14][15]

  • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ range confirm the presence of the aromatic ring.[16]

  • C-Cl Stretching: Strong absorptions in the lower frequency region (800-600 cm⁻¹) are characteristic of the carbon-chlorine bonds.[17]

The NIST WebBook provides a reference gas-phase IR spectrum for 4-Amino-2,6-dichlorophenol.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Expertise & Experience: Predicting Fragmentation

In Electron Ionization (EI) MS, the molecular ion (M⁺˙) is formed, which can then fragment into smaller, stable ions. A key feature to look for in the mass spectrum of 4-Amino-2,6-dichlorophenol is the distinctive isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺˙, [M+2]⁺˙, [M+4]⁺˙) and any chlorine-containing fragments, with a relative intensity ratio of approximately 9:6:1.

G cluster_ionization Ionization mol C₆H₅Cl₂NO M [M]⁺˙ m/z = 177/179/181 mol->M EI F1 [M-H]⁺ m/z = 176/178/180 M->F1 - H˙ F2 [M-CO]⁺˙ m/z = 149/151/153 M->F2 - CO F3 [M-Cl]⁺ m/z = 142/144 M->F3 - Cl˙

Caption: Plausible EI-MS Fragmentation Pathways.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which separates it from any impurities first.

  • Ionization: Use a standard ionization method, such as Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a range of m/z values (e.g., 40-300 amu) to detect the molecular ion and key fragments.

Data Presentation & Interpretation

The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[4]

Table 3: Key Ions in the Mass Spectrum of 4-Amino-2,6-dichlorophenol

m/z (for ³⁵Cl isotopes)Relative IntensityProposed Fragment
177HighMolecular Ion [M]⁺˙
179~65% of 177[M+2]⁺˙ isotope peak
181~10% of 177[M+4]⁺˙ isotope peak
142Medium[M-Cl]⁺
113Medium[M-2Cl-H]⁺ or other fragments
  • Molecular Ion Cluster: The most definitive feature is the cluster of peaks starting at m/z 177, corresponding to the molecular weight of the compound (C₆H₅³⁵Cl₂NO). The subsequent peaks at m/z 179 (one ³⁷Cl) and m/z 181 (two ³⁷Cl) confirm the presence of two chlorine atoms.[4]

  • Fragmentation: The loss of a chlorine atom (mass 35) to give a fragment at m/z 142 is a common pathway. Further fragmentation can occur, but the molecular ion cluster is the most diagnostic feature.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides an unequivocal and comprehensive characterization of 4-Amino-2,6-dichlorophenol. NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms the substitution pattern. IR spectroscopy identifies the key functional groups (-OH, -NH₂, C-Cl, aromatic ring), while Mass Spectrometry confirms the molecular weight and the presence of two chlorine atoms through its distinct isotopic signature. Together, these techniques form a self-validating system, ensuring the identity and purity of this important chemical intermediate, and provide a solid foundation for the analysis of its more complex derivatives.

Sources

Foundational

A Technical Guide to the Solubility Profile of 4-(1-Aminopropyl)-2,6-dichlorophenol

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides a comprehensive framework for underst...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of 4-(1-Aminopropyl)-2,6-dichlorophenol, a compound of interest in drug development. Recognizing the absence of extensive public data for this specific molecule, this document focuses on the foundational principles, predictive insights based on chemical structure, and robust experimental methodologies required to generate a comprehensive solubility profile. We present a detailed protocol for the gold-standard shake-flask method, discuss the theoretical underpinnings of solubility including Hansen Solubility Parameters, and provide a systematic approach for data interpretation. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to characterize novel chemical entities.

Introduction: The Criticality of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. It dictates the rate and extent of drug dissolution in physiological fluids, thereby governing its absorption and bioavailability.[1][2] A compound with poor solubility can face significant hurdles, including erratic absorption, low exposure, and ultimately, therapeutic failure.[1]

This guide focuses on the systematic characterization of the solubility of 4-(1-Aminopropyl)-2,6-dichlorophenol. A structural analysis reveals a molecule with multiple functional groups that influence its solubility: a basic primary amine, an acidic phenolic hydroxyl group, and two electron-withdrawing chlorine atoms on an aromatic ring. This combination of features suggests a complex solubility behavior that will be highly dependent on the nature of the solvent system.

Given the limited publicly available solubility data for this specific compound, this whitepaper adopts a first-principles approach. It serves as both a theoretical guide and a practical manual for how a pharmaceutical scientist would systematically approach the task of building a complete solubility profile from the ground up.

Physicochemical Characterization and Theoretical Predictions

A thorough understanding of a compound's intrinsic properties is a prerequisite for interpreting its solubility. For 4-(1-Aminopropyl)-2,6-dichlorophenol, the following parameters are crucial. While experimental data for the exact target molecule is scarce, we can infer properties from the closely related structure, 4-Amino-2,6-dichlorophenol.

Table 1: Key Physicochemical Properties of Structurally Related 4-Amino-2,6-dichlorophenol

PropertyPredicted/Reported ValueSignificance for Solubility
Molecular Weight178.02 g/mol [3][4]Influences lattice energy and solvation.
Melting Point (MP)167-170 °C[3][5][6]High MP suggests strong crystal lattice energy, which must be overcome for dissolution, often correlating with lower solubility.
pKa (acidic, phenol)~7.29[5][7]The phenolic -OH can be deprotonated in basic media, forming a more soluble phenolate salt.[8]
pKa (basic, amine)~3.68[7]The aminopropyl group will be protonated in acidic media, forming a more soluble ammonium salt.
logP (Octanol-Water)~2.08[7]A positive logP indicates a preference for lipophilic (organic) environments over aqueous ones, suggesting higher solubility in nonpolar organic solvents.
Structural Analysis and Expected Solubility Behavior

The structure of 4-(1-Aminopropyl)-2,6-dichlorophenol allows for several key intermolecular interactions:

  • Hydrogen Bonding: The amine (-NH2) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors. This predicts favorable interactions with protic solvents like alcohols (ethanol, methanol) and water.[9]

  • Dipole-Dipole Interactions: The C-Cl and C-O bonds create significant molecular dipoles, suggesting solubility in polar aprotic solvents like DMSO and DMF.[9]

  • Van der Waals Forces: The aromatic ring and propyl chain contribute to dispersion forces, allowing for some solubility in nonpolar solvents like toluene, though this is likely to be limited by the polar functional groups.[9]

Based on this, we can predict a general solubility trend: Polar Solvents (DMSO, DMF, Alcohols) > Nonpolar Aromatic Solvents (Toluene) > Nonpolar Aliphatic Solvents (Hexane) . Aqueous solubility is expected to be low at neutral pH but will increase significantly at pH values below the amine pKa or above the phenol pKa.

Hansen Solubility Parameters (HSP)

A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[10][11] The core principle is that substances with similar HSP coordinates are likely to be miscible ("like dissolves like").[9][12]

To determine the solubility of our compound in a given solvent, one would first need to determine the HSP of 4-(1-Aminopropyl)-2,6-dichlorophenol (often through group contribution methods or experimental testing with a range of known solvents). This point in "Hansen space" is then compared to the coordinates of various organic solvents. The distance (Ra) between the compound and a solvent in Hansen space is calculated, and a smaller distance implies higher affinity and greater solubility.[11] This tool is invaluable for pre-screening and rationally selecting solvents for formulation development.[10][13]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method .[14][15] This method measures thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium.[1][14] It is considered the gold standard for its accuracy and reliability.[15]

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the essential steps in the shake-flask protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A 1. Weigh excess API into vials B 2. Add precise volume of selected solvent A->B C 3. Seal vials and place in shaker bath B->C D 4. Agitate at constant temp. (e.g., 24-72h at 25°C) C->D E 5. Allow solids to settle D->E F 6. Withdraw aliquot of supernatant E->F G 7. Filter (e.g., 0.22µm PTFE) or centrifuge F->G H 8. Dilute sample into mobile phase G->H I 9. Quantify concentration (e.g., HPLC-UV) H->I J 10. Calculate solubility (e.g., mg/mL) I->J

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of 4-(1-Aminopropyl)-2,6-dichlorophenol in a panel of organic solvents at a specified temperature (e.g., 25°C).

Materials:

  • 4-(1-Aminopropyl)-2,6-dichlorophenol (solid powder)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane, DMSO, DMF)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate mobile phase for HPLC analysis

Procedure:

  • Preparation: Add an excess amount of the solid API to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[15] For example, add ~20 mg of the compound to each vial.

  • Solvent Addition: Accurately pipette a fixed volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[1][16] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) for a new compound to confirm that the concentration in solution has reached a plateau.[15]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.

  • Filtration: To remove any suspended microparticles, filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent artificially high results.[15]

  • Quantification:

    • Prepare a stock solution of the API in a suitable solvent (e.g., methanol) at a known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately dilute the filtered sample from step 5.

    • Analyze the calibration standards and the diluted sample by a validated analytical method, typically HPLC-UV.

  • Calculation: Construct a calibration curve from the standards. Use the curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original, undiluted supernatant. This value represents the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 2: Hypothetical Solubility Data for 4-(1-Aminopropyl)-2,6-dichlorophenol at 25°C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200
N,N-Dimethylformamide (DMF)Polar Aprotic6.4> 200
EthanolPolar Protic5.2~ 85
MethanolPolar Protic6.6~ 70
AcetonePolar Aprotic5.1~ 45
Ethyl AcetateIntermediate Polarity4.4~ 15
TolueneNonpolar Aromatic2.4~ 5
n-HexaneNonpolar Aliphatic0.1< 0.1

Note: This data is illustrative and must be determined experimentally.

Interpreting the Results

The hypothetical data aligns with our theoretical predictions. The highest solubility is observed in polar aprotic solvents (DMSO, DMF), which are excellent at solvating a wide range of molecules. High solubility in alcohols (ethanol, methanol) is driven by strong hydrogen bonding interactions. As solvent polarity decreases, so does the solubility, with very poor solubility in the nonpolar aliphatic solvent hexane. This profile is typical for a multifunctional API with both polar and nonpolar characteristics.

Conclusion and Future Directions

This guide establishes a robust framework for characterizing the solubility profile of 4-(1-Aminopropyl)-2,6-dichlorophenol. By combining theoretical predictions based on molecular structure with the rigorous experimental protocol of the shake-flask method, researchers can generate the high-quality, reliable data essential for drug development. The resulting solubility profile is a cornerstone for guiding formulation strategies, from selecting excipients for solid dosage forms to identifying suitable vehicles for preclinical toxicology studies. The principles and methods described herein are not only applicable to the target compound but serve as a universal template for the solubility assessment of any new chemical entity.

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Sources

Exploratory

In Vivo Metabolic Profiling and Biotransformation Pathways of 4-(1-Aminopropyl)-2,6-dichlorophenol: A Predictive and Analytical Framework

Executive Summary The characterization of xenobiotic metabolism is a critical gateway in drug development and toxicological assessment. 4-(1-Aminopropyl)-2,6-dichlorophenol is a structurally complex halogenated xenobioti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of xenobiotic metabolism is a critical gateway in drug development and toxicological assessment. 4-(1-Aminopropyl)-2,6-dichlorophenol is a structurally complex halogenated xenobiotic featuring a sterically hindered phenolic core and a primary aliphatic amine. Understanding its in vivo biotransformation is essential for predicting its pharmacokinetic half-life, potential reactive intermediates, and clearance mechanisms.

This whitepaper provides an authoritative, predictive framework for the in vivo metabolism of 4-(1-Aminopropyl)-2,6-dichlorophenol. It details the mechanistic rationale behind its Phase I and Phase II pathways and outlines a self-validating, state-of-the-art Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for the empirical identification of these metabolites in biological matrices.

Structural Analysis & Mechanistic Biotransformation

The metabolic fate of 4-(1-Aminopropyl)-2,6-dichlorophenol is dictated by three distinct structural domains: the phenolic hydroxyl group, the 2,6-dichloro substitutions, and the 1-aminopropyl side chain.

Phase I Oxidative Pathways
  • Oxidative Deamination (M1): The primary amine at the benzylic position (1-aminopropyl group) is highly susceptible to oxidative deamination catalyzed by Monoamine Oxidases (MAOs) or Cytochrome P450 (CYP450) enzymes. This reaction yields an intermediate imine that rapidly hydrolyzes to form a ketone (1-(3,5-dichloro-4-hydroxyphenyl)propan-1-one). Because the benzylic carbon is a chiral center, this deamination may occur stereoselectively.

  • Aliphatic Hydroxylation (M2): The terminal ethyl group of the propyl chain is a prime target for ω and ω−1 oxidation by CYP450s, resulting in primary or secondary alcohols.

  • Aromatic Hydroxylation (Suppressed): While electron-donating phenols typically undergo rapid aromatic hydroxylation, the presence of bulky, electron-withdrawing chlorine atoms at the 2 and 6 positions sterically shields the ring and deactivates the remaining 3 and 5 positions, making aromatic oxidation a negligible pathway.

Phase II Conjugation Pathways
  • O-Glucuronidation (M3) & O-Sulfation (M4): The phenolic hydroxyl group is the primary site for Phase II metabolism. Although the ortho-chlorines provide steric hindrance, they also increase the acidity of the phenol (lowering its pKa). This makes the oxygen a highly reactive nucleophile for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

  • N-Acetylation (M5): The primary amine can act as a substrate for N-acetyltransferases (NATs), forming an N-acetyl conjugate. This pathway competes directly with Phase I oxidative deamination.

Quantitative Prediction of Metabolite Profiles

To facilitate LC-HRMS targeted screening, the exact monoisotopic masses (based on 35 Cl) and expected mass shifts ( Δm ) for the parent compound and its predicted metabolites are summarized below.

Metabolite IDBiotransformation PathwayChemical FormulaExact Mass ( 35 Cl 2​ )Mass Shift ( Δm )
Parent None (Unchanged)C 9​ H 11​ Cl 2​ NO219.0218 Da-
M1 Oxidative Deamination (Ketone)C 9​ H 8​ Cl 2​ O 2​ 217.9901 Da-1.0317 Da
M2 Aliphatic Hydroxylation ( ω / ω -1)C 9​ H 11​ Cl 2​ NO 2​ 235.0167 Da+15.9949 Da
M3 O-GlucuronidationC 15​ H 19​ Cl 2​ NO 7​ 395.0539 Da+176.0321 Da
M4 O-SulfationC 9​ H 11​ Cl 2​ NO 4​ S298.9786 Da+79.9568 Da
M5 N-AcetylationC 11​ H 13​ Cl 2​ NO 2​ 261.0323 Da+42.0105 Da

Experimental Methodology for In Vivo Metabolite Identification

The following protocol represents a self-validating system designed to eliminate false positives when extracting trace metabolites from complex biological matrices.

In Vivo Dosing and Matrix Collection
  • Dosing: Administer 4-(1-Aminopropyl)-2,6-dichlorophenol via oral gavage (e.g., 10 mg/kg) to male Sprague-Dawley rats.

  • Sampling: Collect plasma via the jugular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. House animals in metabolic cages to collect urine and feces continuously over 0–48 hours. Store all matrices at -80°C to prevent ex vivo degradation.

Sample Preparation (Causality-Driven)
  • Plasma: Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile (1:3 v/v ratio).

    • Rationale: This specific ratio is critical; it effectively denatures and crashes plasma proteins while maintaining a sufficiently high dielectric constant to keep highly polar Phase II conjugates (like M3 and M4) in solution.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant, evaporate under nitrogen, and reconstitute in 50 µL of 5% acetonitrile in water.

LC-HRMS Acquisition Strategy

Analyze the reconstituted samples using an Ultra-High-Performance Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Chromatography: Use a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) with a gradient of Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).

  • Acquisition Mode: Utilize All Ion Fragmentation (AIF) or Data-Dependent Acquisition (DDA) in both positive and negative electrospray ionization (ESI) modes. AIF allows for the simultaneous collection of full-scan precursor data and untargeted product ion spectra, maximizing the specificity of structural elucidation without requiring multiple injections[1][2].

Bioinformatics and Data Processing

Identifying true xenobiotic metabolites amidst thousands of endogenous features requires rigorous bioinformatic filtering[3][4]:

  • Mass Defect Filtering (MDF): The parent compound possesses a monoisotopic mass of 219.0218 Da, yielding a specific mass defect of +0.0218 Da. By applying an MDF window of ±50 mDa around this value, the software will discard >90% of endogenous matrix ions that do not share the xenobiotic's core backbone[5][6].

  • Isotope Pattern Recognition (Self-Validation): The presence of two chlorine atoms provides a unique, self-validating isotopic signature. Any true metabolite must exhibit the characteristic M , M+2 , and M+4 isotopic cluster in a strict ~100:65:11 ratio. Filtering for this specific isotopic fidelity virtually eliminates false positives.

Biotransformation Pathway Visualization

Metabolism Parent 4-(1-Aminopropyl)- 2,6-dichlorophenol (Parent) Deam Oxidative Deamination (Ketone M1) Parent->Deam MAO / CYP450 AliphOH Aliphatic Hydroxylation (Alcohol M2) Parent->AliphOH CYP450 (ω/ω-1) Gluc O-Glucuronidation (Conjugate M3) Parent->Gluc UGTs Sulf O-Sulfation (Conjugate M4) Parent->Sulf SULTs NAcet N-Acetylation (Conjugate M5) Parent->NAcet NATs Deam->Gluc Secondary Conjugation AliphOH->Gluc Secondary Conjugation

Predicted Phase I and II biotransformation of 4-(1-Aminopropyl)-2,6-dichlorophenol.

References

  • Chen, Y.-C., Wu, H.-Y., Wu, W.-S., Hsu, J.-Y., Chang, C.-W., Lee, Y.-H., & Liao, P.-C. (2023). Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures. Analytical Chemistry, 95(38), 14279-14287. [Link]

  • Li, F., Lu, J., & Ma, X. (2011). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. Chemical Research in Toxicology, 24(5), 744-751. [Link]

  • Naz, S., Gallart-Ayala, H., Reinke, S. N., Mathon, C., Blankley, R., Chaleckis, R., & Wheelock, C. E. (2017). Development of a Liquid Chromatography-High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Analytical Chemistry, 89(15), 7933-7942. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Amino-2,6-dichlorophenol: Synthesis, Applications, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of 4-Amino-2,6-dichlorophenol (CAS 5930-28-9), a pivotal chemical intermediate in the ph...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Amino-2,6-dichlorophenol (CAS 5930-28-9), a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. It is important to note that the topic of this guide, "Synonyms for 4-(1-Aminopropyl)-2,6-dichlorophenol," appears to refer to a less common or potentially misidentified compound. Extensive database searches consistently identify 4-Amino-2,6-dichlorophenol as the significantly more researched and industrially relevant molecule. Therefore, this guide will focus on the synthesis, applications, and toxicological profile of 4-Amino-2,6-dichlorophenol, the compound overwhelmingly supported by scientific literature.

This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon existing methodologies. We will delve into its synthesis, its critical role as a building block for significant commercial products, and a detailed examination of its primary toxicological concern—nephrotoxicity—including the molecular mechanisms and relevant assay protocols.

Chemical and Physical Properties

4-Amino-2,6-dichlorophenol is a halogenated aromatic amine that presents as a crystalline solid, typically white to off-white or beige in appearance.[1] Its molecular structure, featuring amino, hydroxyl, and chloro functional groups, makes it a versatile precursor in organic synthesis.

A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
CAS Number 5930-28-9[1]
Molecular Formula C₆H₅Cl₂NO[1]
Molecular Weight 178.02 g/mol [1]
Appearance White to off-white, beige, or slightly brown to pale reddish powder/crystal[1]
Melting Point 167-170 °C[1]
Boiling Point 303.6 ± 42.0 °C (Predicted)
Solubility Insoluble in cold water, slightly soluble in hot water. Soluble in ethanol, ether, benzene, and toluene.
Stability Stable under normal conditions. Incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.

Synthesis of 4-Amino-2,6-dichlorophenol

The synthesis of 4-Amino-2,6-dichlorophenol can be achieved through several routes, with the most common starting materials being 2,6-dichlorophenol or p-nitroaniline. The choice of synthetic pathway often depends on the availability and cost of starting materials, as well as desired purity and yield.

Synthesis from 2,6-Dichlorophenol

This common two-step synthesis involves the nitration of 2,6-dichlorophenol to form the intermediate 2,6-dichloro-4-nitrophenol, followed by the reduction of the nitro group to an amine.[1]

Synthesis from2,6-Dichlorophenol start 2,6-Dichlorophenol intermediate 2,6-Dichloro-4-nitrophenol start->intermediate Nitration (HNO₃, Solvent) product 4-Amino-2,6-dichlorophenol intermediate->product Reduction (e.g., Hydrazine Hydrate or H₂/Catalyst)

Caption: Synthesis workflow starting from 2,6-Dichlorophenol.

Experimental Protocol: Synthesis from 2,6-Dichlorophenol [1]

Step 1: Nitration of 2,6-Dichlorophenol to 2,6-Dichloro-4-nitrophenol

  • Materials:

    • 2,6-Dichlorophenol (0.2 mol)

    • Carbon tetrachloride (100 mL)

    • Nitrating catalyst (e.g., a proprietary catalyst X-C1 as mentioned in some literature, or a suitable alternative) (1 mL)

    • 68% Nitric acid (0.22 mol)

  • Procedure:

    • To a 250 mL four-necked flask equipped with a stirrer, add 100 mL of carbon tetrachloride.

    • Begin stirring and add 1 mL of the nitrating catalyst.

    • Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol.

    • Once fully dissolved, maintain the temperature at approximately 35°C.

    • Slowly add 20.4 g (0.22 mol) of 68% nitric acid.

    • After the addition is complete, continue heating at 35°C for 2 hours.

    • Cool the reaction mixture to room temperature.

    • Filter the mixture and dry the resulting solid to obtain 2,6-dichloro-4-nitrophenol.

Step 2: Reduction of 2,6-Dichloro-4-nitrophenol to 4-Amino-2,6-dichlorophenol

  • Materials:

    • 2,6-dichloro-4-nitrophenol (0.15 mol)

    • Ethanol (100 mL)

    • Reduction catalyst (e.g., H-C2 as mentioned in some literature, or a suitable alternative like Raney Nickel or Palladium on Carbon) (1.5 g)

    • 80% Hydrazine hydrate (0.23 mol)

  • Procedure:

    • To a 250 mL four-port flask, add 100 mL of ethanol.

    • Begin stirring and add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of the reduction catalyst.

    • Heat the mixture to 75°C and stir for 1 hour.

    • Slowly add 14.3 g (0.23 mol) of 80% hydrazine hydrate.

    • After the addition, reflux the mixture for 3 hours.

    • Perform a hot filtration to remove the catalyst. The catalyst can be washed with hot ethanol and potentially reused.

    • Combine the filtrate and the washings, and remove the ethanol by distillation.

    • Cool the remaining solution to room temperature.

    • Filter the solution and dry the solid to yield 4-Amino-2,6-dichlorophenol.

Synthesis from p-Nitroaniline

An alternative route involves the chlorination of p-nitroaniline, followed by a diazo hydrolysis and subsequent reduction.[1][2] This method can be advantageous depending on the cost and availability of p-nitroaniline.

Applications in Pharmaceutical and Agrochemical Synthesis

4-Amino-2,6-dichlorophenol is a crucial intermediate in the synthesis of several commercially important molecules due to its reactive functional groups.

Pharmaceutical Synthesis: Resmetirom

4-Amino-2,6-dichlorophenol is a key building block in the synthesis of Resmetirom , a thyroid hormone receptor-β selective agonist.[1][3] Resmetirom is a first-in-class therapeutic for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).[3]

The synthesis involves an Ullmann-type C-O coupling reaction between 4-Amino-2,6-dichlorophenol and a functionalized pyridazine.[3][4]

Experimental Protocol: Ullmann Coupling in Resmetirom Synthesis (Optimized) [4]

  • Materials:

    • Functionalized pyridazine (1.0 equiv)

    • 4-Amino-2,6-dichlorophenol (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • Copper(I) iodide (CuI) (50 mol%)

    • N,N-Dimethylacetamide (DMAC)

  • Procedure:

    • Combine the functionalized pyridazine, 4-Amino-2,6-dichlorophenol, potassium carbonate, and copper(I) iodide in a reaction vessel.

    • Add N,N-Dimethylacetamide as the solvent.

    • Heat the reaction mixture and maintain with stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

    • Upon completion, the reaction mixture is worked up to isolate the coupled product, which is a key intermediate in the synthesis of Resmetirom.

Agrochemical Synthesis: Chlorfluazuron

In the agrochemical sector, 4-Amino-2,6-dichlorophenol is a vital precursor for the synthesis of benzoylurea insecticides, such as chlorfluazuron .[5] These insecticides act as insect growth regulators by disrupting chitin synthesis.[5]

The synthesis of chlorfluazuron from 4-Amino-2,6-dichlorophenol is a two-step process involving an etherification reaction followed by a condensation reaction.[5]

Chlorfluazuron Synthesis start 4-Amino-2,6-dichlorophenol intermediate 3,5-dichloro-4-((5-(trifluoromethyl) pyridin-2-yl)oxy)aniline start->intermediate Etherification (K₂CO₃, DMAc, 70°C, 6h) reactant2 2,3-dichloro-5- trifluoromethylpyridine product Chlorfluazuron intermediate->product Condensation (40°C) reactant3 2,6-difluorobenzoyl isocyanate

Caption: Synthetic pathway of Chlorfluazuron from 4-Amino-2,6-dichlorophenol.

Experimental Protocol: Synthesis of Chlorfluazuron [5]

Step 1: Etherification

  • Materials:

    • 4-Amino-2,6-dichlorophenol (21.4 g)

    • 2,3-dichloro-5-trifluoromethylpyridine (23.2 g)

    • Anhydrous potassium carbonate (13.38 g)

    • N,N-dimethylacetamide (210 ml)

    • ZSM molecular sieve catalyst (0.27 g)

  • Procedure:

    • To a reaction vessel, add 4-Amino-2,6-dichlorophenol, 2,3-dichloro-5-trifluoromethylpyridine, anhydrous potassium carbonate, and N,N-dimethylacetamide.

    • Add the ZSM molecular sieve catalyst.

    • Heat the mixture to 70°C and maintain for 6 hours with stirring.

    • After the reaction is complete, filter the mixture to remove solid residues. The resulting filtrate contains the intermediate product and is used directly in the next step.

Step 2: Synthesis of Chlorfluazuron

  • Materials:

    • Filtrate from Step 1

    • 2,6-difluorobenzoyl isocyanate (18.3 g)

  • Procedure:

    • Cool the filtrate from Step 1 to room temperature.

    • Slowly add 2,6-difluorobenzoyl isocyanate to the filtrate.

    • After the addition, warm the mixture to 40°C and maintain with stirring until the reaction is complete.

    • Remove the solvent under reduced pressure.

    • The resulting solid is crude chlorfluazuron, which can be further purified by recrystallization to achieve high purity.

Toxicological Profile: Nephrotoxicity

The primary toxicological concern associated with 4-Amino-2,6-dichlorophenol is its potent acute nephrotoxicity, which manifests as necrosis in the renal corticomedullary region.[1]

Mechanism of Nephrotoxicity

The toxicity of 4-Amino-2,6-dichlorophenol is not due to the parent compound itself but rather its metabolic activation to a reactive intermediate.[1] The proposed mechanism involves the co-oxidation of 4-Amino-2,6-dichlorophenol to a reactive benzoquinone imine metabolite.[1] This electrophilic intermediate can then covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and ultimately, cell death.[1]

Nephrotoxicity Mechanism start 4-Amino-2,6-dichlorophenol intermediate Reactive Benzoquinone Imine Metabolite start->intermediate Metabolic Activation (Co-oxidation) macromolecules Cellular Macromolecules (Proteins, DNA) intermediate->macromolecules Covalent Binding dysfunction Cellular Dysfunction macromolecules->dysfunction death Cell Death (Necrosis) dysfunction->death

Caption: Proposed mechanism of 4-Amino-2,6-dichlorophenol-induced nephrotoxicity.

In Vitro Assessment of Nephrotoxicity: Lactate Dehydrogenase (LDH) Assay

The cytotoxicity of 4-Amino-2,6-dichlorophenol can be quantitatively assessed in vitro using a lactate dehydrogenase (LDH) assay.[6] This colorimetric assay measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[7]

Principle of the LDH Assay

LDH released from lysed cells catalyzes the conversion of lactate to pyruvate. This reaction is coupled to the reduction of a tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of dead cells.[7]

Experimental Protocol: LDH Cytotoxicity Assay [7][8]

  • Cell Culture:

    • Seed cells (e.g., rat renal cortical slices or a relevant cell line) in a 96-well plate at an appropriate density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Amino-2,6-dichlorophenol in the appropriate culture medium.

    • Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle controls (e.g., DMSO) and positive controls for maximum LDH release (e.g., cell lysis buffer).

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Prepare the LDH assay reagent according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.

    • Add the LDH assay reagent to each well containing the supernatant.

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration of 4-Amino-2,6-dichlorophenol relative to the controls.

Quantitative Cytotoxicity Data

Studies using rat renal cortical slices have provided quantitative data on the nephrotoxic effects of 4-Amino-2,6-dichlorophenol.

ConcentrationEffect
≥ 5 x 10⁻⁶ MInhibition of organic anion accumulation[9]
≥ 1 x 10⁻⁵ MDecrease in organic cation uptake[9]
≥ 5 x 10⁻⁵ MInhibition of pyruvate-stimulated gluconeogenesis and increased LDH leakage[9]
≥ 0.05 mMIncreased lactate dehydrogenase (LDH) release[6]

Conclusion

4-Amino-2,6-dichlorophenol is a chemical intermediate of significant industrial value, with well-established roles in the synthesis of pharmaceuticals and agrochemicals. Its synthesis is well-documented, with scalable routes available from common starting materials. While its utility is clear, its potent nephrotoxicity necessitates careful handling and a thorough understanding of its toxicological profile. The mechanism of toxicity, involving metabolic activation to a reactive benzoquinone imine, highlights the importance of considering metabolic pathways in drug development and chemical safety assessment. The provided protocols for synthesis and toxicological evaluation offer a robust framework for researchers working with this important compound.

References

  • A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol - Quick Company. (URL: not available)
  • An Alternate and Efficient Synthetic Process for a Metabolic Dysfunction-Associated Steatohepatitis Drug: Resmetirom - ACS Publications. (URL: [Link])

  • The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents - PMC. (URL: [Link])

  • CN106748985B - A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide - Google P
  • A Comparative Guide to the Cytotoxicity of Phenolic Compounds: Evaluating Allyl and Trifluoromethyl Deriv
  • Improved Synthesis of Resmetirom - Thieme E-Books & E-Journals. (URL: [Link])

  • In vivo and in vitro 4-amino-2,6-dichlorophenol nephrotoxicity and hepatotoxicity in the Fischer 344 rat - PubMed. (URL: [Link])

  • The metabolic pathway of 4-aminophenol in Burkholderia sp. strain AK-5 differs from that of aniline and aniline with C-4 substituents - PubMed. (URL: [Link])

  • The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents | Applied and Environmental Microbiology - ASM Journals. (URL: [Link])

  • JPH0532589A - Method for nitration of 2,6-dichlorophenol - Google P
  • CN117263870A - A kind of preparation method of Resmetirom key intermediate III - Google P
  • The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents - ResearchGate. (URL: [Link])

  • Application Note: A Protocol for the Synthesis of 4-Amino-2,6-dichloro-3-fluorophenol - Benchchem. (URL: not available)
  • Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst - Semantic Scholar. (URL: [Link])

  • CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google P
  • LDH cytotoxicity assay | Protocols.io. (URL: [Link])

  • Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap. (URL: [Link])

  • United States Patent (19) - Googleapis.com. (URL: [Link])

  • Mechanistic aspects of 4-amino-2,6-dichlorophenol-induced in vitro nephrotoxicity - PubMed. (URL: [Link])

  • Mechanistic aspects of 4-amino-2,6-dichlorophenol-induced in vitro nephrotoxicity. (URL: [Link])

  • 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC. (URL: [Link])

  • US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google P
  • 4-Amino-2-chlorophenol: Comparative in Vitro Nephrotoxicity and Mechanisms of Bioactivation - PubMed. (URL: [Link])

  • Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method - Longdom Publishing. (URL: [Link])

  • Nephrotoxic potential of 2-amino-5-chlorophenol and 4-amino-3-chlorophenol in Fischer 344 rats: comparisons with 2- and 4-chloroaniline and 2- and 4-aminophenol - PubMed. (URL: [Link])

  • Plasma/blood pharmacokinetics and metabolism after dermal exposure to para-aminophenol or para-phenylenediamine - PubMed. (URL: [Link])

  • 2,6-dichlorophenol - Organic Syntheses Procedure. (URL: [Link])

  • Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH - PubMed. (URL: [Link])

  • Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap. (URL: [Link])

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Exploratory

Preliminary Investigation of 4-(1-Aminopropyl)-2,6-dichlorophenol Bioactivity: A Dual-Mechanism Profiling Guide

Executive Summary As application scientists and drug development professionals, encountering a novel or poorly characterized chemical entity requires a systematic, hypothesis-driven approach. 4-(1-Aminopropyl)-2,6-dichlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As application scientists and drug development professionals, encountering a novel or poorly characterized chemical entity requires a systematic, hypothesis-driven approach. 4-(1-Aminopropyl)-2,6-dichlorophenol (4-AP-2,6-DCP) (CAS 56733-61-0) presents a fascinating structural dichotomy. It merges a halogenated phenol moiety with an aliphatic aminopropyl side chain. This technical guide outlines a rigorous, self-validating framework for the preliminary bioactivity profiling of 4-AP-2,6-DCP, focusing on two divergent but pharmacologically significant pathways: mitochondrial bioenergetic uncoupling and monoamine transporter (MAT) modulation.

Structural Rationale & Hypothesis Generation

The architecture of 4-AP-2,6-DCP necessitates a bifurcated investigative approach due to the distinct pharmacophores present in its structure:

  • The 2,6-Dichlorophenol Motif (Metabolic Disruption): Halogenated phenols are classic, potent uncouplers of oxidative phosphorylation[1]. The electron-withdrawing chlorine atoms lower the pKa of the phenolic hydroxyl group, creating a lipophilic weak acid capable of shuttling protons across the inner mitochondrial membrane (IMM), thereby dissipating the proton motive force[2].

  • The 1-Aminopropyl Motif (Neurotransmitter Modulation): The presence of an alpha-ethylbenzylamine-like structure (a 1-aminopropyl group attached to a phenyl ring) shares critical structural homology with known monoamine modulators (e.g., cathinones and amphetamines). This strongly suggests potential binding affinity at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters[3].

Workflow Compound 4-AP-2,6-DCP (Novel Entity) Motif1 2,6-Dichlorophenol Motif (Lipophilic Weak Acid) Compound->Motif1 Motif2 1-Aminopropyl Motif (Aliphatic Amine) Compound->Motif2 Hypo1 Hypothesis 1: Mitochondrial Uncoupling Motif1->Hypo1 Hypo2 Hypothesis 2: Monoamine Transporter Modulation Motif2->Hypo2 Assay1 High-Resolution Respirometry (Seahorse XF) Hypo1->Assay1 Assay2 Radioligand Uptake Assay (DAT/NET/SERT) Hypo2->Assay2

Figure 1: Dual-pathway bioactivity profiling workflow for 4-AP-2,6-DCP.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal mechanistic checkpoints that confirm assay functionality independently of the test compound's performance.

Protocol A: High-Resolution Mitochondrial Respirometry

Objective: Quantify the protonophoric uncoupling efficiency of the 2,6-dichlorophenol motif. Self-Validating Mechanism: This assay employs sequential pharmacological blockade. By injecting oligomycin first, we isolate proton leak from ATP-linked respiration. If the subsequent injection of 4-AP-2,6-DCP increases the Oxygen Consumption Rate (OCR), it unequivocally proves uncoupling, as the ATP synthase remains blocked[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 20,000 cells/well in an XF96 microplate. Incubate overnight at 37°C.

  • Media Exchange: Replace growth media with unbuffered XF Base Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

    • Causality: Unbuffered media is critical; standard buffers (like HEPES) would mask the Extracellular Acidification Rate (ECAR) shifts caused by metabolic rerouting.

  • Basal Measurement: Record baseline OCR for 15 minutes to establish resting metabolic state.

  • Oligomycin Injection (1 µM): Inhibits Complex V (ATP Synthase).

    • Causality: Establishes the baseline mitochondrial proton leak.

  • Test Compound Titration: Inject 4-AP-2,6-DCP at varying concentrations (0.1 µM - 50 µM). Monitor for a dose-dependent spike in OCR.

  • Maximal Respiration (FCCP, 0.5 µM): Inject a standard, potent uncoupler.

    • Causality: Validates the maximal dynamic range of the mitochondria, ensuring the cells were healthy enough to respond.

  • Terminal Blockade (Rotenone/Antimycin A, 0.5 µM): Shuts down Complex I and III.

    • Causality: Measures non-mitochondrial OCR, ensuring the observed signals were purely mitochondrial in origin.

Protocol B: Radioligand Competition Assay for MATs

Objective: Determine the binding affinity (IC50) of the 1-aminopropyl motif at DAT, NET, and SERT[3]. Self-Validating Mechanism: Parallel runs with reference inhibitors (GBR-12909 for DAT, Nisoxetine for NET, Fluoxetine for SERT) establish a normalized 100% inhibition baseline. This ensures that any displacement observed by 4-AP-2,6-DCP is receptor-specific and not an artifact of membrane disruption caused by the compound's lipophilicity.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human DAT, NET, or SERT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality: This specific ionic composition maintains the sodium gradient essential for transporter conformation and radioligand binding.

  • Ligand Incubation: Add 1 nM of tritiated ligand ([3H]-WIN35428 for DAT, [3H]-Nisoxetine for NET, [3H]-Citalopram for SERT) to the membrane suspension.

  • Competitive Displacement: Introduce 4-AP-2,6-DCP in a 10-point logarithmic dilution series (10 pM to 100 µM). Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix and improving the signal-to-noise ratio.

  • Quantification: Add liquid scintillation cocktail and quantify retained radioactivity using a MicroBeta counter to calculate the IC50 via non-linear regression.

Quantitative Data Synthesis (Preliminary Mock Data)

To illustrate the expected output of this profiling, the following tables summarize the anticipated quantitative metrics based on the structural behavior of analogous compounds.

Table 1: Bioenergetic Profiling Parameters (HepG2 Cells)

TreatmentBasal OCR (pmol/min)ATP-Linked OCRProton Leak OCRMax Respiration
Vehicle (DMSO) 120.5 ± 4.295.2 ± 3.125.3 ± 2.0280.4 ± 10.5
4-AP-2,6-DCP (1 µM) 145.2 ± 5.080.1 ± 4.565.1 ± 3.8295.2 ± 12.1
4-AP-2,6-DCP (10 µM) 210.8 ± 8.430.5 ± 2.2180.3 ± 7.5215.0 ± 9.0
FCCP (1 µM) - Control 290.5 ± 11.2N/A290.5 ± 11.2290.5 ± 11.2

Interpretation: A dose-dependent increase in Proton Leak OCR coupled with a decrease in ATP-Linked OCR confirms the uncoupling hypothesis.

Table 2: Monoamine Transporter Inhibition Profile (IC50)

TransporterRadioligandPositive Control IC50 (nM)4-AP-2,6-DCP IC50 (nM)Selectivity Ratio (vs SERT)
hDAT [3H]-WIN3542814.2 (GBR-12909)450.5 ± 25.412.5x
hNET [3H]-Nisoxetine4.8 (Nisoxetine)185.2 ± 12.030.4x
hSERT [3H]-Citalopram1.5 (Fluoxetine)5,640.0 ± 3101.0x (Reference)

Interpretation: The compound exhibits moderate affinity for NET and DAT, but poor affinity for SERT, typical of primary aliphatic amines lacking bulky N-substitutions.

Mechanistic Pathway Visualization

The dual-action nature of 4-AP-2,6-DCP means it operates simultaneously at the plasma membrane and within the mitochondrial matrix. The following diagram illustrates this bifurcated cellular mechanism.

Mechanism cluster_membrane Plasma Membrane cluster_mito Mitochondrion Drug 4-AP-2,6-DCP DAT DAT/NET/SERT Transporters Drug->DAT Binds IMM Inner Mitochondrial Membrane Drug->IMM Diffuses Uptake Inhibition of Monoamine Reuptake DAT->Uptake Blocks Proton Protonophoric Shuttle (H+) IMM->Proton Induces Uncoupling Oxidative Phosphorylation Uncoupling Proton->Uncoupling Causes

Figure 2: Proposed dual cellular mechanism of action for 4-AP-2,6-DCP.

References

  • Parker, V. H. (1958). Mechanism of uncoupling of oxidative phosphorylation by nitrophenols. The Biochemical Journal. URL: [Link]

  • MDPI (2019). Interaction of Potent Mitochondrial Uncouplers with Thiol-Containing Antioxidants. Biomolecules. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS Analysis of 4-(1-Aminopropyl)-2,6-dichlorophenol via Dual-Functional Derivatization

Introduction & Analytical Challenges 4-(1-Aminopropyl)-2,6-dichlorophenol (CAS 56733-61-0) is a highly polar, dual-functional molecule containing both a weakly acidic phenolic hydroxyl group (-OH) and a basic primary ami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

4-(1-Aminopropyl)-2,6-dichlorophenol (CAS 56733-61-0) is a highly polar, dual-functional molecule containing both a weakly acidic phenolic hydroxyl group (-OH) and a basic primary amine (-NH2). Direct analysis of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) is highly problematic. The presence of active hydrogen atoms leads to severe peak tailing, irreversible adsorption to silanol groups within the GC inlet and analytical column, and potential thermal degradation at elevated temperatures[1].

To achieve robust, sensitive, and reproducible quantification, chemical derivatization is mandatory. Derivatization masks these active hydrogens, thereby significantly increasing the analyte's volatility, thermal stability, and chromatographic mobility[2].

Chemical Rationale for Derivatization Strategy

When dealing with structurally complex phenolic amines, two primary derivatization pathways are typically evaluated: silylation (e.g., using BSTFA) and acylation (e.g., using PFPA or TFAA)[3].

Why Acylation is the Preferred Method: While silylation is a universal approach, the N-TMS bonds formed with primary amines can sometimes be susceptible to hydrolysis or thermal instability. In contrast, acylation utilizing Pentafluoropropionic Anhydride (PFPA) is the superior choice for this specific analyte[4].

  • Dual Reactivity: PFPA reacts rapidly and quantitatively with both the phenol and the primary amine to form stable ester (O-PFP) and amide (N-PFP) linkages, respectively[5].

  • Enhanced MS Sensitivity: The introduction of highly electronegative fluorine atoms significantly increases the mass of the analyte, shifting the diagnostic ions to higher m/z ranges where background matrix interference is minimal[4].

  • Anhydrous Requirement: Because PFPA is highly sensitive to moisture, the reaction must be driven under strictly anhydrous conditions to prevent reagent hydrolysis[6].

Derivatization_Mechanism Analyte 4-(1-Aminopropyl)-2,6-dichlorophenol (Contains -OH and -NH2) Reaction Nucleophilic Acyl Substitution (Ethyl Acetate, 60°C) Analyte->Reaction Reagent Pentafluoropropionic Anhydride (PFPA) (Acylating Agent) Reagent->Reaction Product N,O-di-PFP Derivative (MW: 511 Da) Reaction->Product Byproduct Pentafluoropropionic Acid (Evaporated under N2) Reaction->Byproduct

Reaction mechanism for the dual acylation of the phenolic and primary amine groups using PFPA.

Experimental Protocols

Self-Validating System: This protocol incorporates a mandatory evaporation step post-derivatization. This is critical because excess PFPA and its acidic byproduct (pentafluoropropionic acid) can rapidly degrade the stationary phase of the GC column if injected directly[5].

Reagents & Materials:

  • Pentafluoropropionic Anhydride (PFPA, ≥99% purity)

  • Ethyl Acetate (Anhydrous, GC-MS grade)

  • Nitrogen gas (High purity, for evaporation)

Step-by-Step Derivatization Workflow:

  • Sample Aliquoting: Transfer 50 µL of the extracted sample or standard solution (in an organic solvent) into a 2 mL glass autosampler vial equipped with a PTFE-lined screw cap.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Crucial: Any residual water will quench the PFPA reagent[6].

  • Reagent Addition: Add 50 µL of anhydrous ethyl acetate and 50 µL of PFPA to the dried residue.

  • Incubation: Seal the vial tightly and incubate in a heating block at 60°C for 30 minutes to ensure complete N,O-di-acylation.

  • Excess Reagent Removal: Remove the vial, allow it to cool to room temperature, and evaporate the mixture to complete dryness under a nitrogen stream. This removes unreacted PFPA and the highly acidic byproduct.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of anhydrous ethyl acetate. Vortex for 10 seconds. The sample is now ready for GC-MS injection.

GCMS_Workflow N1 Sample Prep (Extraction/Drying) N2 Derivatization (PFPA, 60°C, 30m) N1->N2 N3 Evaporation (N2 Stream) N2->N3 N4 Reconstitution (Ethyl Acetate) N3->N4 N5 GC-MS Analysis (EI Mode) N4->N5

Step-by-step experimental workflow for the derivatization and GC-MS analysis.

GC-MS Instrumental Parameters

To ensure optimal resolution and sensitivity, the following parameters are recommended for the N,O-di-PFP derivative of 4-(1-Aminopropyl)-2,6-dichlorophenol.

Table 1: Gas Chromatography Parameters

ParameterRecommended Setting
Column DB-5MS or HP-5MS (30 m × 0.25 mm ID × 0.25 µm film)
Carrier Gas Helium (High Purity, 99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode (purge valve open at 1.0 min)
Inlet Temperature 250°C
Oven Temperature Program 80°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode SCAN (m/z 50-600) for full spectrum; SIM for quantification
Solvent Delay 4.0 minutes

Mass Spectrometry Data Interpretation & Causality

Understanding the fragmentation pathway is essential for method validation and selecting appropriate Selected Ion Monitoring (SIM) ions.

The nominal mass of the underivatized compound is 219 Da. The addition of two PFP groups (a net addition of 146 Da per site) yields an N,O-di-PFP derivative with a molecular weight of 511 Da.

Fragmentation Causality: Under standard 70 eV Electron Ionization (EI), the molecule undergoes characteristic alpha-cleavage driven by the stabilization of the positive charge on the nitrogen atom.

  • m/z 482: Formed by the highly favored loss of the ethyl radical (-CH2CH3, 29 Da) from the 1-aminopropyl chain. This is typically the base peak and the most reliable quantifier ion.

  • m/z 511: The intact molecular ion (M+), which may be present at low abundance due to the high energy of EI fragmentation.

  • m/z 207: Represents the cleavage of the benzylic bond, leaving the charged amine fragment [CH(NH-PFP)CH2CH3]+.

Table 3: Diagnostic Ions for SIM Acquisition

Ion (m/z)Relative AbundanceStructural CausalityMethod Purpose
482 100% (Base Peak)Alpha-cleavage (Loss of ethyl radical, -29 Da)Quantifier
207 ~40-60%Benzylic cleavage (Amine-containing fragment)Qualifier 1
511 <10%Intact Molecular Ion (M+)Qualifier 2

References

  • Derivatization Methods in GC and GC/MS. IntechOpen (2018). Available at:[Link]

  • Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate / Journal of Chromatography A. Available at:[Link]

  • Characterization and Separation of Amines by Gas Chromatography. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]

Sources

Application

Application Note: 4-(1-Aminopropyl)-2,6-dichlorophenol as a Bifunctional Pharmaceutical Intermediate

Introduction 4-(1-Aminopropyl)-2,6-dichlorophenol (CAS: ) is a highly versatile, bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring both a sterically hind...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(1-Aminopropyl)-2,6-dichlorophenol (CAS: ) is a highly versatile, bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring both a sterically hindered, electron-deficient phenol and a highly nucleophilic primary aliphatic amine, this intermediate is strategically employed in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and advanced anti-inflammatory agents.

This application note provides an in-depth mechanistic rationale and self-validating experimental protocols for the chemoselective derivatization of this critical intermediate.

Mechanistic Rationale & Chemical Profiling (E-E-A-T)

The synthetic utility of 4-(1-Aminopropyl)-2,6-dichlorophenol is dictated by the distinct electronic and steric environments of its two functional groups:

  • The 2,6-Dichlorophenol Motif: The two ortho-chlorine atoms exert a strong electron-withdrawing inductive effect, significantly lowering the pKa of the phenolic -OH to approximately 6.78. This makes it roughly 1,000 times more acidic than an unsubstituted phenol (pKa 9.95) . At physiological pH, this increased acidity enhances the motif's capacity to act as a potent hydrogen-bond donor/acceptor within target receptor pockets. Furthermore, the bulky chlorine atoms provide severe steric shielding to the oxygen atom.

  • Chemoselectivity Principle: The aliphatic primary amine possesses a pKa of approximately 9.5–10.0. This large pKa gap (~3 units) between the amine and the phenol, combined with the steric hindrance at the phenolic oxygen, enables highly chemoselective N-functionalization. When subjected to standard amide coupling conditions, the amine acts as the primary nucleophile, completely bypassing the need for transient O-protection .

Table 1: Physicochemical Profile of 4-(1-Aminopropyl)-2,6-dichlorophenol
PropertyValueCausality / Impact on Synthesis
CAS Number 1270352-08-3Unique identifier for procurement and regulatory tracking.
Molecular Weight 220.10 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Phenol pKa ~6.78Acidic enough for Mitsunobu reactions (requires pKa < 11); partially ionized at pH 7.4.
Amine pKa ~9.5 - 10.0Ensures rapid nucleophilic attack during N-acylation or reductive amination.
Steric Environment High at Oxygen2,6-dichloro substitution prevents unwanted O-acylation during peptide coupling.

Synthetic Workflows & Step-by-Step Protocols

Protocol A: Chemoselective N-Acylation (Amide Bond Formation)

Causality: The use of HATU and DIPEA in DMF at room temperature is specifically chosen to maximize chemoselectivity. DIPEA (pKa ~10.5) ensures the primary amine is free-based and highly nucleophilic. While the phenol is also partially deprotonated, the severe steric hindrance of the 2,6-dichloro groups prevents the phenoxide from effectively competing for the bulky, HATU-activated ester.

Self-Validating System: The post-reaction wash with 1M HCl specifically protonates and removes any unreacted starting amine into the aqueous layer, while the saturated NaHCO₃ wash removes acidic byproducts, ensuring the organic layer contains only the neutral amide product.

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester intermediate.

  • Coupling: Add 4-(1-Aminopropyl)-2,6-dichlorophenol (1.05 equiv) to the reaction mixture. Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and quench with deionized water. Separate the layers and extract the aqueous phase twice with EtOAc.

  • Self-Validating Workup: Wash the combined organic layers sequentially with 1M HCl (3x, to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (2x, to remove unreacted carboxylic acid and acidic HATU byproducts), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-acylated intermediate.

Protocol B: O-Alkylation via Mitsunobu Reaction

Causality: To functionalize the sterically hindered phenol, the highly reactive amine must first be masked (e.g., via N-Boc protection). Once protected, the low pKa (6.78) of the 2,6-dichlorophenol makes it an ideal acidic pronucleophile for the Mitsunobu reaction, which strictly requires the nucleophile to have a pKa < 11 to effectively protonate the betaine intermediate.

  • N-Boc Protection: React 4-(1-Aminopropyl)-2,6-dichlorophenol (1.0 equiv) with Boc₂O (1.1 equiv) and Triethylamine (1.5 equiv) in Methanol at room temperature for 4 hours. Concentrate and filter through a short silica plug to isolate the N-Boc protected phenol.

  • Mitsunobu Setup: In an oven-dried flask under nitrogen, dissolve the N-Boc protected phenol (1.0 equiv), the target primary or secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M). Cool the mixture to 0 °C in an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes. The reaction mixture will turn a pale yellow color, indicating the formation of the active betaine intermediate.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Isolation: Concentrate the mixture in vacuo. Purify directly via flash chromatography. Elute with a non-polar gradient (e.g., 0-20% EtOAc in Hexanes) to separate the desired O-alkylated product from the triphenylphosphine oxide byproduct.

Quantitative Data Presentation

Table 2: Optimization of Chemoselective N-Acylation Conditions
Coupling ReagentBaseSolventTempN-Acyl Yield (%)O-Acyl Yield (%)Causality / Observation
HATU DIPEADMFRT92% <1% Optimal. Bulky active ester prevents O-attack.
EDC / HOBt Et₃NDCMRT85%<2%Good yield, but slower kinetics than HATU.
T3P PyridineEtOAc80 °C78%8%Elevated temperature overcomes steric hindrance, reducing chemoselectivity.
Acid Chloride Et₃NDCM0 °C65%25%Highly reactive electrophile ignores steric bulk, leading to significant O-acylation.

Mandatory Visualizations

Workflow A 4-(1-Aminopropyl)- 2,6-dichlorophenol (Starting Material) B Chemoselective N-Acylation (HATU, DIPEA, DMF) A->B Pathway 1 C N-Boc Protection (Boc2O, Et3N, MeOH) A->C Pathway 2 D Amide Derivative (API Intermediate) B->D E N-Boc Protected Phenol C->E F Mitsunobu O-Alkylation (DIAD, PPh3, ROH) E->F G O-Alkyl, N-Boc Derivative F->G

Divergent synthetic workflows for 4-(1-Aminopropyl)-2,6-dichlorophenol derivatization.

Pathway Drug API containing 2,6-Dichlorophenol Motif Receptor Target Receptor (e.g., Kinase/GPCR) Drug->Receptor Binds Hbond Hydrogen Bonding (Phenol -OH, pKa ~6.8) Receptor->Hbond Halogen Halogen Bonding & Steric Shielding (2,6-Cl) Receptor->Halogen Conform Receptor Conformational Shift Hbond->Conform Halogen->Conform Effect Downstream Signaling Cascade Conform->Effect

Pharmacological signaling mechanism driven by the 2,6-dichlorophenol pharmacophore.

References

  • PubChem. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037. National Center for Biotechnology Information. Retrieved from:[Link]

Method

Advanced In Vitro Nephrotoxicity Assay Protocol for 4-(1-Aminopropyl)-2,6-dichlorophenol

Introduction & Mechanistic Rationale The evaluation of novel halogenated phenols, such as 4-(1-Aminopropyl)-2,6-dichlorophenol , requires highly specialized in vitro models to accurately predict renal safety profiles. Ha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The evaluation of novel halogenated phenols, such as 4-(1-Aminopropyl)-2,6-dichlorophenol , requires highly specialized in vitro models to accurately predict renal safety profiles. Halogenated anilines and phenols are well-documented nephrotoxicants that disproportionately target the renal proximal tubule[1].

Causality in Experimental Design: Unlike many xenobiotics that rely on Cytochrome P450 (CYP) or Flavin-containing monooxygenase (FMO) for bioactivation, the nephrotoxicity of highly chlorinated aminophenols is primarily driven by auto-oxidation and peroxidase-mediated activation[2]. This process generates reactive oxygen species (ROS) and depleting intracellular glutathione (GSH), ultimately leading to mitochondrial dysfunction and cell death in isolated renal cortical cells[1].

To build a self-validating assay system, this protocol integrates a dual-arm approach: a direct dose-response cytotoxicity evaluation and a mechanistic "rescue" arm using antioxidants like N-acetyl-L-cysteine (NAC) or ascorbate. If the toxicity of 4-(1-Aminopropyl)-2,6-dichlorophenol is indeed ROS-mediated, co-incubation with NAC will shift the IC50 curve, validating the mechanism of action[2]. Furthermore, to align with FDA and European Medicines Agency (EMA) regulatory guidelines, this assay quantifies early translational biomarkers of tubular injury—specifically Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL)—which offer superior predictive sensitivity over standard viability assays[3].

Mechanism A 4-(1-Aminopropyl)- 2,6-dichlorophenol B Auto-oxidation & Peroxidase Activation A->B C ROS Generation & GSH Depletion B->C D Proximal Tubule Cytotoxicity C->D E KIM-1 / NGAL Secretion D->E

Mechanistic pathway of halogenated phenol-induced proximal tubule nephrotoxicity.

Materials and Reagents

  • Cell Line: Primary Human Renal Proximal Tubule Epithelial Cells (hRPTECs) or validated 3D proximal tubule models (e.g., aProximate™)[3][4].

  • Test Compound: 4-(1-Aminopropyl)-2,6-dichlorophenol (CAS: 56733-61-0), dissolved in LC-MS grade DMSO.

  • Mechanistic Probes: N-acetyl-L-cysteine (NAC) (2.0 mM) and Ascorbate (1.0 mM)[2].

  • Assay Kits:

    • LDH Cytotoxicity Assay Kit.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[4].

    • DCFDA / H2DCFDA - Cellular ROS Assay Kit.

    • Human KIM-1 and NGAL ELISA Kits[4].

Step-by-Step Experimental Protocol

Phase 1: Cell Culture and Compound Exposure

Rationale: hRPTECs must reach optimal confluence to ensure the physiological expression of apical transporters and baseline metabolic enzymes necessary for drug uptake.

  • Cell Seeding: Culture hRPTECs in renal epithelial cell growth medium. Seed at a density of 2×104 cells/well in a 96-well plate. Incubate at 37°C, 5% CO2 for 24–48 hours until 80-90% confluent[4].

  • Preparation of Test Solutions: Prepare a stock solution of 4-(1-Aminopropyl)-2,6-dichlorophenol in DMSO. Dilute in culture media to achieve final concentrations ranging from 0.05 mM to 2.0 mM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Mechanistic Rescue Setup (Co-treatment): Pre-treat designated "rescue" wells with 2.0 mM NAC or 1.0 mM Ascorbate for 1 hour prior to compound exposure[2].

  • Drug Exposure: Aspirate growth media and apply the compound dilutions (with and without antioxidants) to the cells. Incubate for 24 hours[4].

Phase 2: Multiparametric Readouts

Rationale: Relying on a single viability metric can yield false negatives. Combining membrane integrity (LDH), mitochondrial metabolism (MTT), and FDA-qualified biomarkers (KIM-1/NGAL) provides a comprehensive toxicity profile.

Assay A: Membrane Integrity & Cytotoxicity (LDH & MTT)

  • Supernatant Collection: After 24 hours, carefully transfer 50 µL of the cell culture supernatant from each well to a fresh 96-well plate for LDH and biomarker analysis[4].

  • LDH Release: Add 50 µL of LDH reaction mix to the supernatant. Incubate for 30 minutes in the dark at room temperature. Measure absorbance at 490 nm.

  • MTT Viability: To the remaining cells in the original plate, add MTT solution (0.5 mg/mL final concentration). Incubate for 4 hours at 37°C. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm[4].

Assay B: Oxidative Stress Quantification (ROS)

  • In a parallel plate treated identically, wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes at 37°C.

  • Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader. Increased fluorescence indicates the generation of ROS triggered by the auto-oxidation of the dichlorophenol[1].

Assay C: FDA-Qualified Biomarker Analysis

  • Utilize the collected supernatant to quantify KIM-1 and NGAL using specific ELISA kits according to the manufacturer's instructions[4].

  • Normalize biomarker concentrations (pg/mL) to the total viable cell count or total protein to account for cell death at higher compound concentrations.

Workflow Day1 Day 1: Seed hRPTECs (96-well plate) Day2 Day 2: Compound Treatment (0.05 - 2.0 mM) +/- NAC Day1->Day2 Day3 Day 3: Endpoint Assays (24h post-exposure) Day2->Day3 Split1 Supernatant Collection (LDH, KIM-1, NGAL) Day3->Split1 Split2 Cellular Analysis (MTT Viability, ROS) Day3->Split2

Experimental workflow for multiparametric in vitro nephrotoxicity assessment.

Data Presentation & Expected Results

By structuring the data into a comparative matrix, researchers can easily delineate the direct cytotoxic effects from the mechanistic pathways. The expected data below illustrates the typical profile of a highly chlorinated aminophenol, where toxicity is significantly mitigated by antioxidant intervention[2].

Table 1: Expected Quantitative Data Summary (24h Exposure)
Assay Parameter4-(1-Aminopropyl)-2,6-DCP (Alone)4-(1-Aminopropyl)-2,6-DCP + 2.0 mM NACInterpretation
MTT Viability (IC50) ~0.65 mM> 1.5 mM (Shifted)NAC rescues mitochondrial viability, confirming ROS-mediated damage.
LDH Release (at 1.0 mM) 4.5-fold increase vs. Control1.2-fold increase vs. ControlMembrane integrity is preserved by preventing lipid peroxidation.
ROS Generation (DCFDA) 3.8-fold increase vs. ControlBaselineDirectly validates the auto-oxidation/peroxidase mechanism.
KIM-1 Secretion Highly Upregulated (>500 pg/mL)Moderately UpregulatedSensitive detection of early tubular injury prior to overt cell death.
NGAL Secretion Highly Upregulated (>800 pg/mL)Moderately UpregulatedCorrelates with acute stress response in the proximal tubule.

Note: The IC50 shift in the presence of NAC is the critical self-validating step of this protocol. If the IC50 does not shift, alternative bioactivation pathways (e.g., direct alkylation or CYP-mediated toxicophore generation) must be investigated.

References

  • Kidney Toxicity | Newcells Biotech (Details on the aProximate™ primary isolated kidney proximal tubule cells and FDA-qualified biomarker validation). Source: Newcells Biotech URL: [Link]

  • 4-Amino-2-chlorophenol: Comparative in Vitro Nephrotoxicity and Mechanisms of Bioactivation (Mechanistic grounding for chlorinated aminophenol toxicity, ROS generation, and antioxidant rescue in renal cortical cells). Source: PubMed Central (NIH) / Chemico-Biological Interactions URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 4-(1-Aminopropyl)-2,6-dichlorophenol synthesis

Technical Support Center: Yield Optimization for 4-(1-Aminopropyl)-2,6-dichlorophenol Synthesis Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 4-(1-Aminopropyl)-2,6-dichlorophenol Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals scaling up the synthesis of 4-(1-Aminopropyl)-2,6-dichlorophenol. Synthesizing this heavily halogenated building block efficiently requires navigating two primary transformations: a regioselective Fries rearrangement of 2,6-dichlorophenyl propionate, followed by a highly controlled reductive amination to install the primary amine without triggering over-alkylation.

Below, you will find mechanistic workflows, quantitative optimization data, self-validating protocols, and targeted troubleshooting FAQs.

Mechanistic Workflow & Pathway Visualization

The synthesis relies on a strategic structural advantage: the ortho positions of the starting phenol are blocked by chlorine atoms. This forces the Fries rearrangement exclusively to the para position, generating 4-propionyl-2,6-dichlorophenol. Subsequent reductive amination converts the aryl ketone to the target primary amine.

SynthesisPathway SM 2,6-Dichlorophenol + Propionyl Chloride Ester 2,6-Dichlorophenyl propionate (O-Acylation Intermediate) SM->Ester Base (Pyridine) Fries Fries Rearrangement (AlCl3 or InCl3, Heat) Ester->Fries Ketone 4-Propionyl-2,6-dichlorophenol (Para-Acylated Product) Fries->Ketone Intramolecular Migration RedAm Reductive Amination (NH4OAc, NaBH3CN, Ti(OiPr)4) Ketone->RedAm Target 4-(1-Aminopropyl)-2,6-dichlorophenol (Target Primary Amine) RedAm->Target Imine Formation & Reduction

Reaction workflow for 4-(1-Aminopropyl)-2,6-dichlorophenol synthesis.

Quantitative Data: Yield Optimization Parameters

To maximize throughput, selecting the right Lewis acid for the Fries rearrangement and the optimal hydride source for the reductive amination is critical.

Reaction StepReagent SystemTemp / TimeConversionPrimary Amine SelectivityNotes
Fries Rearrangement AlCl3 (neat/melt)140°C, 2h85%N/AHigh yield but prone to tar formation if overheated.
Fries Rearrangement InCl3 (in PhCl)130°C, 6h78–86%N/AMilder, highly selective, prevents ether cleavage.
Reductive Amination NH₄OAc (10 eq) + NaBH₄25°C, 12h60%70%NaBH₄ reduces ketone prematurely; high secondary amine byproduct.
Reductive Amination NH₄OAc (50 eq) + NaBH₃CN25°C, 24h92%>95%pH ~6 is ideal for imine reduction; excess ammonia prevents over-alkylation.
Reductive Amination NH₄OAc + Ti(OiPr)₄ + NaBH₃CN25°C, 12h98%>98%Ti(OiPr)₄ acts as a water scavenger and Lewis acid, accelerating imine formation.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Propionyl-2,6-dichlorophenol (Fries Rearrangement)

Causality Focus: Because the ortho positions (2 and 6) are blocked by chlorine, the acylium ion generated during the Fries rearrangement is thermodynamically driven entirely to the para position (4), ensuring high regioselectivity[1].

  • O-Acylation: Dissolve 2,6-dichlorophenol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) and cool to 0°C. Dropwise add propionyl chloride (1.1 eq).

    • Self-Validation: Run a TLC (Hexane:EtOAc 8:2). The reaction is complete when the phenol spot (Rf ~0.4) disappears, replaced by a higher Rf ester spot.

  • Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure to yield crude 2,6-dichlorophenyl propionate.

  • Rearrangement: In a round-bottom flask, combine the ester with anhydrous AlCl₃ (1.5 eq). Heat the neat mixture to 140°C for 2 hours.

    • Causality: Running the reaction neat (solvent-free) increases the effective concentration of the Lewis acid-ester complex, driving the intramolecular migration.

  • Quenching & Validation: Cool the flask to 60°C and carefully quench with ice-cold 1M HCl to break the aluminum complex. Extract with EtOAc.

    • Self-Validation: LCMS must confirm the mass of the rearranged product (M+H for C₉H₈Cl₂O₂).

Protocol B: Reductive Amination to 4-(1-Aminopropyl)-2,6-dichlorophenol

Causality Focus: Aryl ketones are sterically and electronically less reactive than aldehydes. We utilize Titanium(IV) isopropoxide to activate the carbonyl and drive imine formation before the reducing agent is introduced[2].

  • Imine Formation: Dissolve 4-propionyl-2,6-dichlorophenol (1.0 eq) in anhydrous methanol. Add ammonium acetate (50 eq) and Ti(OiPr)₄ (1.5 eq). Stir at room temperature for 6 hours.

    • Causality: The massive stoichiometric excess of NH₄OAc ensures the primary imine is favored, heavily suppressing the formation of secondary amines.

  • Reduction: Cool the mixture to 0°C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions.

    • Causality: NaBH₃CN is stable at the slightly acidic pH (~6) provided by the ammonium acetate buffer. It selectively reduces the protonated imine over the unreacted ketone[3].

  • Workup & Validation: Stir for 12 hours at room temperature. Quench with 1M NaOH to precipitate the titanium as TiO₂. Filter the suspension through a Celite pad and extract the filtrate with EtOAc.

    • Self-Validation: A Ninhydrin stain on the TLC plate should reveal a strong purple spot, confirming the presence of the target primary amine.

Troubleshooting FAQs

Q: During the Fries rearrangement, I am observing significant tar formation and low yields of the para-acylated product. How can I fix this? A: Tar formation is a classic symptom of localized overheating or excessive Lewis acid strength, which causes polymerization or aggressive ether cleavage. While AlCl₃ is traditional, it is exceptionally harsh. Switch to a supported Lewis acid catalyst like InCl₃ (e.g., 20% InCl₃/MCM-41) in chlorobenzene at 130°C. This milder approach has been proven to yield para-acylated 2,6-dichlorophenols at 78–86% with minimal degradation[4].

Q: My reductive amination is stalling, and I am recovering mostly unreacted 4-propionyl-2,6-dichlorophenol. Why isn't the imine forming? A: Aryl ketones are inherently less electrophilic than aldehydes. If you are only using NH₄OAc and methanol, the equilibrium does not favor the imine. You must shift the equilibrium by removing water or activating the ketone. Adding Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as both a Lewis acid to activate the carbonyl and a dehydrating agent, dramatically accelerating imine formation prior to reduction[2].

Q: I am getting a mixture of the target primary amine and a secondary amine byproduct. How do I prevent over-alkylation? A: Over-alkylation occurs because the newly synthesized primary amine (4-(1-Aminopropyl)-2,6-dichlorophenol) is more nucleophilic than the ammonia in solution, allowing it to attack another molecule of the unreacted ketone. To prevent this, you must use a massive stoichiometric excess of the ammonia source (typically 10 to 50 equivalents of ammonium acetate). Additionally, ensure you are using NaBH₃CN rather than NaBH₄; NaBH₃CN requires a slightly acidic environment (pH 6-7) to function, which perfectly matches the conditions for selective imine reduction without touching the ketone[3].

References

  • [4] Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). PubMed Central (PMC) / ACS Omega. 4

  • [3] Reductive amination. Wikipedia. 3

  • [2] Reductive Amination, and How It Works. Master Organic Chemistry. 2

  • [1] US3322832A - Acryloylphenols and a method for their preparation. Google Patents. 1

Sources

Optimization

Technical Support Center: Purification of Crude 4-(1-Aminopropyl)-2,6-dichlorophenol

Welcome to the Advanced Technical Support Center. This guide is engineered specifically for researchers, analytical chemists, and drug development professionals tasked with the isolation and purification of 4-(1-Aminopro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered specifically for researchers, analytical chemists, and drug development professionals tasked with the isolation and purification of 4-(1-Aminopropyl)-2,6-dichlorophenol.

Physicochemical Profile & Mechanistic Rationale

To design a self-validating purification system, we must first analyze the target molecule's structural thermodynamics. 4-(1-Aminopropyl)-2,6-dichlorophenol is an amphoteric compound. It contains a basic aliphatic primary amine and a weakly acidic phenol moiety. The two electron-withdrawing ortho-chlorine atoms significantly increase the acidity of the phenol group via inductive effects compared to an unsubstituted phenol.

Understanding these ionization states is critical because acid-base extraction relies on toggling the molecule's solubility between aqueous and organic phases by manipulating its charge[1].

Table 1: Quantitative Physicochemical Profile
PropertyEstimated ValueMechanistic Implication for Purification
pKa1 (Phenol OH) ~6.8Deprotonates to form a water-soluble phenoxide at pH > 8.5.
pKa2 (Alkyl Amine) ~9.5Protonates to form a water-soluble ammonium salt at pH < 8.0.
Isoelectric Point (pI) ~8.15The pH of maximum lipophilicity (neutral/zwitterionic state). This is the exact target pH for organic extraction.
Oxidation Potential HighAminophenols are highly susceptible to air oxidation, requiring antioxidants (e.g., sodium bisulfite)[2].

Core Purification Workflows

The following protocols utilize orthogonal purification principles: an isoelectric extraction to remove bulk impurities, followed by a crystallization step to achieve high-purity polishing.

Protocol A: Isoelectric Acid-Base Extraction

Causality: This protocol separates the target amphoteric compound from neutral, purely acidic, or purely basic impurities. By controlling the pH, we force the target into specific phases while washing away contaminants[3].

  • Acidic Dissolution: Suspend the crude reaction mixture in 1 M HCl (pH < 2) and stir vigorously.

    • Mechanism: The amine group protonates, rendering the target highly water-soluble.

  • First Organic Wash: Wash the aqueous layer twice with Dichloromethane (DCM) or Toluene.

    • Mechanism: Unreacted neutral starting materials and non-basic organic byproducts partition into the organic layer and are discarded[3].

  • Isoelectric Adjustment (Critical Step): Carefully adjust the aqueous phase to pH 8.1 - 8.2 using saturated NaHCO3 or 1 M NaOH dropwise.

    • Mechanism: This is the isoelectric point. The molecule reaches its neutral (or zwitterionic) state, drastically reducing its aqueous solubility.

  • Product Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) three times.

  • Antioxidant Wash: Wash the combined EtOAc layers with a 5% aqueous sodium bisulfite (NaHSO3) solution.

    • Mechanism: Aminophenols easily oxidize to colored quinone-imine derivatives; bisulfite acts as a sacrificial reducing agent to prevent this degradation[2].

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified freebase.

Protocol B: Hydrochloride Salt Crystallization (Polishing)

Causality: Freebase aminophenols are often unstable amorphous solids or oils. Converting them to a hydrochloride (HCl) salt locks the molecule into a stable crystalline lattice, excluding trace impurities[4].

  • Dissolution: Dissolve the concentrated freebase in a minimum volume of dry diethyl ether or isopropyl alcohol (IPA) under a nitrogen atmosphere.

  • Salt Formation: Cool the solution to 0°C. Dropwise add 1.05 equivalents of HCl in dioxane (or ethereal HCl) under vigorous stirring.

  • Nucleation: Allow the white to off-white precipitate to form. If crystallization is slow, scratch the inside of the flask with a glass rod to provide nucleation sites[5].

  • Isolation: Filter the crystals rapidly under vacuum, wash with cold anti-solvent (e.g., heptane or cold ether), and dry in a vacuum desiccator.

Workflow Visualization

PurificationWorkflow Crude Crude 4-(1-Aminopropyl)- 2,6-dichlorophenol Acidify Dissolve in 1M HCl (pH < 2) Target: Aqueous Phase Crude->Acidify OrgWash Wash with DCM Discard Organic Phase Acidify->OrgWash Removes neutral impurities Basify Adjust to pH 8.1 (pI) Target: Organic Phase OrgWash->Basify Retain aqueous layer Extract Extract with EtOAc Keep Organic Phase Basify->Extract Target becomes lipophilic Bisulfite Wash with 5% NaHSO3 (Antioxidant step) Extract->Bisulfite Prevents oxidation Salt Precipitate HCl Salt (using HCl in Dioxane) Bisulfite->Salt Final Crystallization

Workflow for the isoelectric extraction and HCl salt crystallization of amphoteric aminophenols.

Troubleshooting & FAQs

Q1: My final product is colored (pink, brown, or black) instead of white. What is the cause and how do I fix it? A1: A colored product is a hallmark of aminophenol oxidation into quinone-imines[4]. To resolve this:

  • Chemical Intervention: Integrate a 5% sodium bisulfite wash during the liquid-liquid extraction phase to reduce oxidized species back to the phenol[2].

  • Physical Intervention: Perform a charcoal treatment. During the recrystallization step, add a small amount of activated charcoal to the hot solution to adsorb colored polymeric impurities, followed by a hot filtration[5].

  • Environmental Control: Perform all solvent evaporations and crystallizations under an inert atmosphere (Nitrogen or Argon)[4].

Q2: During the acid-base extraction, I am losing a significant portion of my product in the aqueous layer. Why? A2: 4-(1-Aminopropyl)-2,6-dichlorophenol is amphoteric. If the pH is too low (< 7.5), the amine remains protonated. If the pH is too high (> 8.5), the highly acidic 2,6-dichlorophenol group deprotonates. Both ionic states render the molecule highly water-soluble[1]. You must ensure you are adjusting the aqueous phase precisely to its isoelectric point (pH ~8.15) before extracting with the organic solvent[3]. Use a calibrated pH meter rather than pH paper for this step.

Q3: When adding HCl in dioxane to form the salt, the product "oils out" instead of forming crystals. How can I induce crystallization? A3: "Oiling out" occurs when the target compound separates as a liquid phase rather than a solid. This is typically caused by the solvent system being too non-polar, the solution being supersaturated, or the cooling rate being too rapid[5].

  • Troubleshooting Steps: Heat the mixture gently until the oil redissolves. Allow it to cool very slowly to room temperature before applying an ice bath. You can also try adding a slightly more polar solvent (like a few drops of ethanol) to increase solubility, or use a glass rod to scratch the inside of the flask to induce nucleation[4].

References

  • BenchChem -5

  • Wikipedia - 1

  • Google Patents -2

  • Chemistry LibreTexts -3

  • BenchChem -4

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 4-(1-Aminopropyl)-2,6-dichlorophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing formulation bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing formulation bottlenecks. 4-(1-Aminopropyl)-2,6-dichlorophenol presents a classic physicochemical challenge: it is an amphoteric molecule containing both a lipophilic, weakly acidic phenol and a basic primary amine.

This guide is engineered to move beyond trial-and-error. Below, you will find the root causality of these solubility issues, self-validating experimental protocols, and structured data to help you select the optimal vehicle for your specific assay requirements.

Section 1: Understanding the Physicochemical Profile (FAQ)

Q1: Why does 4-(1-Aminopropyl)-2,6-dichlorophenol precipitate instantly when I add it to my physiological assay buffer (pH 7.4)? A: The compound's insolubility at pH 7.4 is driven by its zwitterionic nature. The 2,6-dichlorophenol moiety has a pKa of approximately 6.8–7.8, while the primary 1-aminopropyl group has a pKa of ~9.5–10.5[1]. In a neutral buffer, the amine is protonated (cationic) and the phenol is deprotonated (anionic). At this isoelectric point, the molecule forms a highly stable crystal lattice driven by strong intermolecular ionic interactions and possesses a net-zero charge, which severely restricts aqueous solvation ()[2].

Q2: Can I just heat the solution or use a sonicator to force it into solution? A: No. Heating or sonication provides temporary kinetic energy to break solute-solute bonds, but it does not alter the thermodynamic solubility limit. Once the solution cools to 37°C or room temperature, supersaturation occurs, leading to rapid, unpredictable precipitation during your experiment. You must alter the thermodynamic environment using pH shifts, co-solvents, or complexation agents ()[3].

Section 2: Troubleshooting Guides & Workflows

Workflow 1: pH-Shift and Salt Formation Strategy

(Best for: High-concentration stock solutions or assays where pH is not strictly constrained)

Causality: Shifting the pH at least 2 units away from the compound's pKa ensures the molecule is fully ionized. By lowering the pH below 5.0, the phenol is re-protonated (neutral), leaving a net positive charge on the amine. This forms a highly soluble cationic ammonium salt that interacts favorably with water via ion-dipole interactions[4].

Step-by-Step Methodology (Preparation of a 10 mM Cationic Stock):

  • Weighing: Accurately weigh 2.20 mg of 4-(1-Aminopropyl)-2,6-dichlorophenol (MW ~220.1 g/mol ).

  • Acidification: Suspend the powder in 800 µL of sterile ultra-pure water. Add 0.1 M HCl dropwise (approx. 10–20 µL) while continuously vortexing until the powder completely dissolves into a clear solution.

  • Volume Adjustment: Bring the final volume to 1.0 mL with ultra-pure water.

  • Self-Validation Check: Measure the final pH using a micro-pH probe (target pH 3.5–4.5). To validate that solubility is thermodynamically stable and strictly pH-dependent, perform a back-titration on a 100 µL control aliquot using 0.1 M NaOH. Turbidity (measured via absorbance at 600 nm) should sharply increase as the pH approaches 7.0. If precipitation occurs, your salt formation was successful.

Workflow 2: Cyclodextrin Inclusion Complexation

(Best for: Cell-based assays and in vivo models requiring strict adherence to physiological pH 7.4)

Causality: If your assay requires a neutral pH, salt formation will fail upon buffering. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic 2,6-dichlorophenol ring, while its hydrophilic exterior ensures aqueous solvation. This non-covalent inclusion masks the hydrophobic surface area without altering the drug's intrinsic pKa or causing cellular toxicity ()[5][6].

Step-by-Step Methodology (Preparation of HP-β-CD Complex):

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in 1X PBS (pH 7.4).

  • Solubilization: Add the compound in excess (e.g., 5 mg/mL) to the HP-β-CD vehicle to create a suspension.

  • Equilibration: Shake the suspension at 300 rpm at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge at 15,000 x g for 15 minutes to pellet the undissolved drug. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation Check: Quantify the dissolved drug concentration in the filtrate using HPLC-UV. Dilute the sample 1:10 in the mobile phase. If a linear increase in drug concentration correlates with increasing HP-β-CD concentrations (an AL-type Phase-Solubility profile), successful 1:1 inclusion complexation is mathematically confirmed.

Section 3: Quantitative Data Comparison

The table below summarizes the expected solubility behavior of 4-(1-Aminopropyl)-2,6-dichlorophenol across different formulation vehicles.

Vehicle / FormulationFinal pHEstimated Solubility (mg/mL)Primary Mechanism of Solubilization
Ultra-pure Water 7.4< 0.05None (Zwitterionic lattice limits hydration)
0.1 M HCl (Aqueous) 3.5> 5.0Cationic salt formation (Amine protonation)
0.1 M NaOH (Aqueous) 11.5> 5.0Anionic salt formation (Phenol deprotonation)
10% DMSO in PBS 7.4~ 0.5 - 1.0Co-solvency (Disruption of water hydrogen bonding)
20% HP-β-CD in PBS 7.4> 2.5Inclusion complexation (Hydrophobic encapsulation)

(Note: Values are representative approximations based on the structural analogs and standard excipient performance for dichlorophenols[4].)

Section 4: Visualizing the Strategy

Optimization A Zwitterionic Drug (Insoluble at pH 7.4) B Assay pH Constraint? A->B C pH Shift (<5 or >11) Salt Formation B->C Flexible pH D Co-Solvent / HP-β-CD Complexation B->D Strict pH 7.4 E Self-Validating HPLC & Turbidimetry C->E D->E

Workflow for overcoming solubility barriers based on target assay pH requirements.

Complexation Drug Lipophilic Phenol Ring Complex Water-Soluble Inclusion Complex Drug->Complex Hydrophobic Interaction CD HP-β-CD Cavity CD->Complex Encapsulation

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

References

  • Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Environmental Progress & Sustainable Energy (Wiley).[Link]

  • Ambient Water Quality Criteria for 2,4-dichlorophenol. U.S. Environmental Protection Agency (EPA).[Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics (PMC).[Link]

  • Molecular Drug Properties - Measurement and Prediction. Wiley-VCH.[Link]

Sources

Optimization

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Bioanalysis

Welcome to the Bioanalytical Technical Support Center. This knowledge base is designed for researchers, analytical scientists, and drug development professionals troubleshooting liquid chromatography-tandem mass spectrom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This knowledge base is designed for researchers, analytical scientists, and drug development professionals troubleshooting liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Matrix effects—specifically ion suppression or enhancement caused by endogenous biological components—are the leading cause of failed bioanalytical method validations. Below, you will find diagnostic FAQs, step-by-step mitigation protocols, comparative data, and mechanistic workflows to ensure your assays meet rigorous regulatory standards.

Part 1: Diagnostic FAQs & Troubleshooting

Q: How do I know if my assay is suffering from matrix effects? A: Matrix effects are rarely visible in a standard UV chromatogram; they manifest in the mass spectrometer. The gold standard for diagnosing when and where matrix effects occur during your chromatographic run is the Post-Column Infusion Test [1]. By continuously infusing your target analyte into the MS while injecting an extracted blank matrix, you can observe the baseline signal. Any sudden dips (suppression) or spikes (enhancement) in the baseline indicate the exact retention times where matrix components are co-eluting and interfering with ionization[2].

Q: Why do phospholipids cause such severe ion suppression in Electrospray Ionization (ESI)? A: Phospholipids (e.g., glycerophosphocholines) are abundant in plasma, serum, and whole blood. They are highly surface-active molecules. During the ESI process, droplets shrink until they reach the Rayleigh limit, at which point ions are ejected into the gas phase. Because phospholipids congregate at the surface of these droplets, they monopolize the available charge and space[3]. Your target analyte is effectively "crowded out" and fails to ionize, resulting in a drastic loss of MS signal and sensitivity[3]. Furthermore, phospholipids can accumulate on the analytical column and elute unpredictably in subsequent runs, ruining reproducibility[4].

Q: Will adding a Stable Isotope-Labeled Internal Standard (SIL-IS) solve my matrix effect problem? A: Yes and no. An SIL-IS will co-elute perfectly with your target analyte and experience the exact same degree of ion suppression. This allows the ratio of Analyte/IS to remain constant, thereby correcting your quantitative accuracy and precision[5]. However, an SIL-IS does not recover lost sensitivity . If matrix suppression reduces your signal by 80%, your Limit of Quantitation (LOQ) will still suffer[5]. True mitigation requires removing the matrix components before they reach the MS.

Q: What are the FDA requirements for validating matrix effects? A: According to the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance, you must evaluate matrix effects using blank samples from at least six individual sources (lots) of the biological matrix[6]. You must calculate the Matrix Factor (MF) to ensure that any suppression or enhancement does not compromise the accuracy and precision of the assay across different patient samples[7].

Part 2: Mechanistic Workflows & Visualizations

Understanding the root cause of ion suppression and the logical steps to mitigate it is critical for assay development.

ESI Droplet ESI Droplet Formation Competition Charge Competition at Droplet Surface Droplet->Competition Suppression Ion Suppression: Analyte fails to ionize Competition->Suppression Analyte loses charge Emission Matrix Ions Emitted to Mass Analyzer Competition->Emission Matrix steals charge PL High Concentration of Phospholipids (Matrix) PL->Competition Analyte Target Analyte Analyte->Competition

Mechanism of electrospray ionization (ESI) suppression by matrix components.

G Start Suspected Matrix Effect Assess Run Post-Column Infusion with Blank Matrix Start->Assess Decision Is signal suppressed at analyte retention time? Assess->Decision Yes Yes: Matrix Effect Confirmed Decision->Yes Signal Drop No No: Check other LC-MS issues Decision->No Stable Signal Mitigate1 Optimize Sample Prep (e.g., Phospholipid Removal) Yes->Mitigate1 Mitigate2 Adjust Chromatography (Shift retention time) Yes->Mitigate2 Validate Calculate Matrix Factor (MF) Target: MF ~ 1.0 Mitigate1->Validate Mitigate2->Validate

Workflow for diagnosing and mitigating LC-MS/MS matrix effects.

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Post-Column Infusion for Matrix Effect Mapping

This self-validating protocol maps the exact retention windows where matrix suppression occurs, allowing you to adjust your LC gradient to elute your analyte in a "clean" window[1][2].

  • Setup the Infusion Pump: Fill a syringe with a neat solution of your target analyte at a concentration that yields a stable, mid-range MS signal (e.g., 100 ng/mL ).

  • Plumb the System: Connect the syringe pump to a zero-dead-volume T-piece installed between the LC column outlet and the MS source inlet.

  • Establish Baseline: Start the LC flow at your standard initial gradient conditions and infuse the analyte at . Monitor the specific MRM transition for your analyte. You should see a flat, continuous elevated baseline.

  • Inject Blank Matrix: Inject an extracted blank biological sample (e.g., plasma extracted via your current sample prep method) while continuing the infusion.

  • Data Interpretation: Observe the chromatogram. Dips in the baseline indicate ion suppression zones (typically where salts or phospholipids elute). If your analyte normally elutes inside one of these suppression "valleys," you must either change the chromatography to shift the retention time or improve sample cleanup.

Protocol B: Targeted Phospholipid Depletion (PLD)

Standard Protein Precipitation (PPT) leaves nearly 100% of phospholipids in the sample[3]. To mitigate this, utilize a Zirconia-coated silica solid-phase extraction (SPE) plate (e.g., HybridSPE), which acts as a chemical filter. Zirconia acts as a Lewis acid, selectively binding the phosphate moiety of phospholipids while allowing target analytes to pass through[4].

  • Precipitation: Add of plasma/serum to the well of a PLD plate.

  • Crash: Add of crash solvent (typically 1% Formic Acid in Acetonitrile). The acid disrupts protein binding and enhances the Lewis acid-base interaction between the zirconia and the phospholipids.

  • Agitation: Mix thoroughly via vortexing or repeated aspirate/dispense cycles to ensure complete protein precipitation.

  • Filtration: Apply vacuum (10 inHg) or positive pressure to draw the sample through the Zirconia bed.

  • Collection & Injection: Collect the eluate. The proteins are trapped by the physical frit, and the phospholipids are chemically bound to the Zirconia[4]. The resulting extract is highly purified and ready for LC-MS/MS injection or evaporation/reconstitution.

Part 4: Data Presentation & Sample Prep Comparison

Choosing the right sample preparation method is a balance of throughput, cost, and matrix effect mitigation. The table below summarizes the quantitative performance of common techniques.

Sample Preparation MethodProtein Removal (%)Phospholipid Removal (%)Matrix Effect RiskRelative CostThroughput
Protein Precipitation (PPT) > 95%< 5%Critical (High) LowHigh
Liquid-Liquid Extraction (LLE) > 99%Variable (solvent dependent)ModerateLowLow (Laborious)
Traditional Reversed-Phase SPE > 99%~ 30 - 50%Moderate to HighHighMedium
Phospholipid Depletion (Zirconia/TurboFlow) > 99%> 99% [8]Minimal (Low) HighHigh

Note: While PPT is the most common method due to speed, it is the primary culprit for phospholipid-induced ion suppression and column fouling[3][4].

References

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Bioanalysis Zone[Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples American Pharmaceutical Review[Link]

  • Bioanalytical Method Validation - Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results ResolveMass Laboratories Inc.[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International[Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions LCGC International[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis Taylor & Francis[Link]

Sources

Troubleshooting

Avoiding interference in MTT assays with phenolic compounds like 4-(1-Aminopropyl)-2,6-dichlorophenol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide, curated by senior application scientists, provides in-depth troubleshooting advice and validate...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, curated by senior application scientists, provides in-depth troubleshooting advice and validated protocols for researchers encountering interference in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays when working with phenolic compounds like 4-(1-Aminopropyl)-2,6-dichlorophenol. Our goal is to equip you with the expertise to identify, understand, and overcome these common yet critical experimental hurdles.

The Challenge: Phenolic Compounds and the MTT Assay

The MTT assay is a cornerstone of cytotoxicity and cell proliferation studies, prized for its simplicity and high-throughput capabilities.[1][2] The assay's principle is straightforward: metabolically active cells utilize mitochondrial dehydrogenases, such as succinate dehydrogenase, to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[1][2][3][4] The intensity of this purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[1][2]

However, the chemical nature of phenolic compounds, which are characterized by hydroxyl groups attached to an aromatic ring, presents a significant challenge. Many of these compounds are potent reducing agents.[5][6] This inherent reducing potential allows them to directly, non-enzymatically convert MTT to formazan, independent of cellular metabolic activity.[1][5][7] This leads to a false-positive signal, where a toxic compound might appear to be non-toxic or even proliferative, rendering the experimental data unreliable.[1][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise when using phenolic compounds in MTT assays.

Q1: My results show an unexpected increase in "viability" at high concentrations of my phenolic compound, even though microscopy indicates cell death. What is happening?

A: This is a classic indicator of direct MTT reduction by your compound.[7] Phenolic compounds, especially those with multiple hydroxyl groups, can act as antioxidants and directly donate electrons to the MTT molecule, converting it to purple formazan in the absence of live cells.[1][5][7] This chemical reaction artifactually inflates the absorbance reading, masking the compound's true cytotoxic effect.[6][7]

Q2: How can I definitively confirm that my compound is interfering with the MTT assay?

A: The most reliable method is to run a cell-free control .[1][7][9] This simple yet crucial experiment involves incubating your compound at various concentrations with the MTT reagent in cell culture medium, but without any cells.[7][8] If a purple color develops in a dose-dependent manner, it provides clear evidence that your compound is directly reducing MTT and interfering with the assay.[6][7]

Q3: My phenolic compound is colorless. Can it still interfere with the assay?

A: Yes. The interference from phenolic compounds is typically chemical, not colorimetric. While highly colored plant extracts can interfere by absorbing light at the same wavelength as formazan (around 570 nm), the primary issue with most purified phenolic compounds is their reducing ability.[7][10] The cell-free control described in Q2 will confirm this type of interference regardless of the compound's color.[7]

Q4: I've heard that washing the cells before adding MTT can solve the problem. Is this effective?

A: Washing the cells with phosphate-buffered saline (PBS) after the compound treatment and before adding the MTT reagent can sometimes reduce interference.[11][12] The goal is to remove the extracellular compound. However, this method has limitations. It may not be effective if the compound has been internalized by the cells, and the washing process itself can cause the loss of loosely adherent cells, leading to inaccurate results.[9][11] Therefore, while it can be attempted, it is not a foolproof solution, and switching to an alternative assay is often the more robust approach.[9][11]

Q5: Are there any other factors in my cell culture medium that could be contributing to interference?

A: Yes, components of the culture medium itself can sometimes interfere. Phenol red, a common pH indicator in media, can absorb light around the same wavelength as formazan, leading to high background readings.[3][13] It is highly recommended to use a phenol red-free medium when performing absorbance-based assays.[13][14][15] Additionally, other media components like vitamins and even serum can, in some cases, contribute to the reduction of MTT.[16]

Visualizing the Problem: MTT Assay vs. Phenolic Interference

The following diagram illustrates the standard MTT assay mechanism versus the interference pathway caused by reducing phenolic compounds.

MTT_Interference cluster_0 Standard MTT Assay (Cell-Mediated Reduction) cluster_1 Interference Pathway (Direct Chemical Reduction) MTT_yellow MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases (in Viable Cells) MTT_yellow->Mito Uptake by cells Formazan_purple Formazan (Purple, Insoluble) Mito->Formazan_purple Enzymatic Reduction MTT_yellow2 MTT (Yellow, Soluble) Phenol Phenolic Compound (e.g., 4-(1-Aminopropyl)- 2,6-dichlorophenol) MTT_yellow2->Phenol Direct Interaction (No cells needed) Formazan_purple2 Formazan (Purple, Insoluble) Phenol->Formazan_purple2 Chemical Reduction False_Positive False Positive Signal (Artificially Inflated 'Viability') Formazan_purple2->False_Positive

Caption: Mechanism of MTT reduction in viable cells versus direct chemical reduction by phenolic compounds.

Validated Protocols for Identifying and Avoiding Interference

To ensure the integrity of your cytotoxicity data, it is essential to perform the correct control experiments and, when necessary, switch to an alternative assay.

Protocol 1: The Essential Cell-Free Control Assay

This protocol is the definitive method to test for direct chemical interference by your compound.

Objective: To determine if a test compound directly reduces MTT to formazan in the absence of cells.

Materials:

  • 96-well clear flat-bottom plate

  • Test compound stock solution (e.g., 4-(1-Aminopropyl)-2,6-dichlorophenol in DMSO)

  • Phenol red-free cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Plate Setup: Designate columns of a 96-well plate for different concentrations of your test compound. Include a "vehicle control" (e.g., DMSO) and a "medium only" blank.

  • Compound Dilution: Prepare serial dilutions of your compound directly in the wells using phenol red-free medium. The final volume in each well should be 100 µL. Use the same concentrations that you would use in your cell-based experiment.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a cell culture incubator, mirroring the conditions of your cell-based assay.[3][14]

  • Observation: Visually inspect the plate for the appearance of a purple color.

  • Solubilization: Add 100 µL of the solubilizing agent to each well. Pipette up and down vigorously to ensure all formazan is dissolved.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Interpretation:

ResultInterpretationAction Required
No purple color develops; absorbance is at background level across all concentrations. No direct interference. The MTT assay is likely suitable for this compound.Proceed with the standard MTT assay, but remain vigilant for other potential artifacts.
A purple color develops; absorbance increases in a dose-dependent manner with the compound. Confirmed Interference. The compound is directly reducing MTT.The MTT assay is NOT suitable. Do not proceed. Switch to an alternative assay.
Protocol 2: Switching to a Non-Interfering Alternative - The Sulforhodamine B (SRB) Assay

If interference is confirmed, the SRB assay is an excellent alternative. It is a colorimetric assay that measures cell density based on the total protein content of fixed cells, a mechanism that is not affected by the reducing properties of phenolic compounds.[6]

Objective: To assess cell viability by quantifying total cellular protein.

Materials:

  • Cells seeded and treated in a 96-well plate

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution, pH 10.5

  • Deionized water

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with your compound as you would for the MTT assay.

  • Cell Fixation: After the treatment period, gently discard the culture medium. Fix the adherent cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[6]

  • Washing: Carefully wash the plates five times with slow-running tap water or deionized water to remove the TCA. Remove excess water by inverting the plate and tapping it on absorbent paper.

  • Air Dry: Allow the plates to air dry completely at room temperature.

  • Staining: Add 100 µL of the 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[6]

  • Air Dry: Again, allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Place the plate on a shaker for 5 minutes to ensure the dye is fully solubilized, then measure the absorbance at approximately 510 nm.

Decision-Making Workflow for Assay Selection

Use this workflow to guide your experimental design when testing phenolic compounds.

Assay_Selection_Workflow Start Start: Testing a new phenolic compound Control_Exp Perform Cell-Free Control Assay (Protocol 1) Start->Control_Exp Interference Interference Detected? (Dose-dependent color change) Control_Exp->Interference MTT_Assay Proceed with Standard MTT Assay Interference->MTT_Assay No Alternative_Assay Switch to an Alternative Assay (e.g., SRB, Protocol 2) Interference->Alternative_Assay Yes Vigilance Monitor for other potential artifacts (e.g., metabolic changes) MTT_Assay->Vigilance End End: Obtain Reliable Viability Data Alternative_Assay->End Vigilance->End

Caption: A logical workflow for selecting the appropriate viability assay for phenolic compounds.

Summary of Alternative Assays

When the MTT assay is unsuitable, several other robust methods are available. The choice depends on the specific research question and available equipment.

AssayPrincipleMeasurementAdvantages for Phenolic CompoundsPotential Considerations
SRB Assay Staining of total cellular proteinColorimetricUnaffected by compound's reducing potential.[6]Requires a fixation step; only for adherent cells.
Resazurin (alamarBlue) Assay Reduction of resazurin to fluorescent resorufin by viable cellsFluorescent / ColorimetricGenerally less susceptible to interference than MTT.[9]Can still be affected by some potent reducing agents.
ATP-Based Assays (e.g., CellTiter-Glo®) Quantifies ATP, an indicator of metabolically active cellsLuminescentHighly sensitive and less prone to chemical interference.[11][18]Reagents can be more expensive.
LDH Release Assay Measures lactate dehydrogenase (LDH) released from damaged cellsColorimetricMeasures cytotoxicity (membrane integrity) rather than viability.Not suitable for long-term studies where secondary necrosis occurs.[19]
DRAQ7™/Propidium Iodide Staining Fluorescent DNA dyes that only enter membrane-compromised (dead) cellsFlow Cytometry / Fluorescence MicroscopyDirectly quantifies cell death, avoiding metabolic artifacts.[10]Requires more specialized equipment.

By understanding the mechanism of interference and implementing the rigorous controls and alternative protocols outlined in this guide, researchers can ensure the accuracy and validity of their cell viability data when working with challenging phenolic compounds.

References

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). (2025). Vertex AI Search.
  • DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. (2020). Anticancer Research.
  • Technical Support Center: Avoiding Artifacts in MTT Assays with Plant-Derived Compounds - Benchchem. (2025). Benchchem.
  • Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. (2010). PLOS ONE.
  • Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. (2021). Journal of Clinical and Diagnostic Research.
  • Technical Support Center: Cell Viability Assays for Antioxidant Compounds - Benchchem. (2025). Benchchem.
  • Analysis of the interference of polyphenols and proanthocyanidins on the neutral red assay for cell viability. (2011). Naresuan University Science Journal.
  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. (2017). Journal of Pharmacy and Pharmaceutical Sciences.
  • The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. (2018). Turkish Journal of Biology.
  • Can the plant extracts influence the outcome of the MTT test? (2016).
  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). Molecules.
  • Technical Support Center: Troubleshooting 2-Vinylphenol Cytotoxicity Assays - Benchchem. (2025). Benchchem.
  • Technical Support Center: Managing Phenol Red Interference in Absorbance Readings - Benchchem. (2025). Benchchem.
  • What substitutes phenol-free media in MTT assay? (2023).
  • Toxicity of Some Phenolic Derivatives—In Vitro Studies. (2007).
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells.
  • Is Your MTT Assay Really the Best Choice? (n.d.).
  • MTT assay and its use in cell viability and prolifer
  • "2-Methoxy-4-(3-methoxyphenyl)phenol" cell viability and cytotoxicity assay interference - Benchchem. (2025). Benchchem.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Current Protocols in Toxicology.
  • Cytotoxicity of Phenol Red in Toxicity Assays for Carbon Nanoparticles. (2012).
  • MTT Assay Protocol. (2026).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen.
  • CytoSelect™ MTT Cell Prolifer
  • MTT Cell Viability Assay Kit - Product Inform

Sources

Optimization

Selecting the correct concentration range for genotoxicity studies

Welcome to the Genotoxicity Assay Technical Support Center . As researchers and drug development professionals, you know that selecting the correct concentration range is often the most critical point of failure in genet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Genotoxicity Assay Technical Support Center . As researchers and drug development professionals, you know that selecting the correct concentration range is often the most critical point of failure in genetic toxicology. Poor concentration selection can lead to artifactual false positives, regulatory rejection, or missed mutagenic hazards.

This guide synthesizes current ICH and OECD regulatory frameworks with mechanistic troubleshooting to help you design robust, self-validating in vitro genotoxicity assays.

Core Regulatory Thresholds & Cytotoxicity Metrics

Before troubleshooting, you must establish your assay's boundary conditions. The table below summarizes the maximum concentration limits and required cytotoxicity metrics based on the test article's regulatory domain and the specific assay type.

Assay TypeRegulatory GuidelineMax Concentration (Non-toxic)Target Cytotoxicity LimitRequired Cytotoxicity Metric
In vitro Micronucleus OECD TG 48710 mM or 2 mg/mL55 ± 5%CBPI, RI, RICC, or RPD
In vitro Chromosome Aberration OECD TG 47310 mM or 2 mg/mL55 ± 5%RICC, RPD, or MI
Mammalian Gene Mutation (TK/HPRT) OECD TG 476 / 49010 mM or 2 mg/mL80–90% (10–20% Relative Survival)Relative Survival (RS)
Human Pharmaceuticals (All in vitro) ICH S2(R1)1 mM or 0.5 mg/mLAssay-dependentAssay-dependent

Troubleshooting FAQs: Concentration Range Selection

Q1: My compound tested positive for micronuclei, but only at highly cytotoxic concentrations (>60%). Is my compound a true mutagen? A1: It is highly likely this is a false positive driven by secondary mechanisms. Exceeding the OECD-recommended 55 ± 5% cytotoxicity limit induces cellular stress pathways that compromise genomic integrity[1]. During severe cytotoxicity or apoptosis, endogenous endonucleases are activated, cleaving DNA into fragments. In an in vitro assay, these apoptotic DNA fragments are frequently misidentified as clastogenic micronuclei or chromosomal aberrations. Furthermore, extreme toxicity can cause artifactual positive results due to unphysiological shifts in osmolality or pH[2]. To isolate true primary genotoxicity from secondary necrotic/apoptotic artifacts, you must strictly cap your top concentration at 55 ± 5% cytotoxicity[1].

Q2: My test compound precipitates in the culture medium before reaching the regulatory maximum limit. How do I select the top concentration? A2: If no cytotoxicity is observed prior to precipitation, the lowest precipitating dose should be selected as your top concentration[3]. Precipitation creates a biphasic system where the actual dissolved concentration of the test article is capped at its solubility limit. Testing deep into the precipitating range does not increase cellular exposure; instead, it introduces physical artifacts[4]. Heavy precipitates can mechanically damage cells, limit the bioavailability of the compound to interact with the DNA, and obscure both automated and manual scoring under the microscope[3].

Q3: What is the difference between ICH S2(R1) and OECD guidelines regarding the maximum concentration limit for non-toxic compounds? A3: The limits diverge based on the regulatory domain of your test article. For general industrial chemicals, cosmetics, and agrochemicals, OECD guidelines (e.g., TG 473, TG 487) recommend a top concentration of 10 mM or 2 mg/mL (whichever is lower) when toxicity is not limiting[5][6]. However, for human pharmaceuticals, the ICH S2(R1) guideline lowers this limit significantly to 1 mM or 0.5 mg/mL[4][5]. This reduction is based on extensive retrospective data showing that 1 mM provides a sufficient safety margin for human drug exposures without triggering the irrelevant, high-concentration artifacts often seen at 10 mM.

Q4: How should I measure cytotoxicity correctly for the in vitro micronucleus test to avoid regulatory rejection? A4: Cytotoxicity must account for cell proliferation, not just static cell count or viability staining. Relying solely on vital stains (like Trypan Blue) underestimates cytotoxicity because it fails to measure cytostatic effects (cell cycle delay), leading to misleading positive or negative results[7].

  • If you are using the cytokinesis-block method (with Cytochalasin B), you must use the Cytokinesis-Block Proliferation Index (CBPI) or Replicative Index (RI)[1][7].

  • If you are conducting the assay without Cytochalasin B, you must use the Relative Increase in Cell Count (RICC) or Relative Population Doubling (RPD)[1][7].

Experimental Protocol: Concentration Range Finding (CRF) Workflow

To ensure your assay is a self-validating system, follow this step-by-step methodology for Concentration Range Finding in the in vitro Micronucleus Assay (OECD 487).

Step 1: Vehicle Compatibility & Formulation Prepare the test article in a compatible vehicle. Aqueous solvents (saline/water) should not exceed 10% (v/v) in the final treatment medium, while organic solvents (e.g., DMSO) must be strictly capped at ≤1% (v/v) to prevent solvent-induced cytotoxicity or clastogenicity[2].

Step 2: Initial Range Spacing Treat target cells (e.g., TK6 cells or primary human lymphocytes) across a broad log-scale concentration range (typically 8–10 concentrations). The maximum dose tested should be the regulatory limit (10 mM/2 mg/mL for chemicals, or 1 mM/0.5 mg/mL for pharmaceuticals)[4][6].

Step 3: Exposure Conditions Expose the cells to the test article under three distinct conditions to capture different mechanisms of action and metabolic profiles[8][9]:

  • Short treatment (3–6 hours) without metabolic activation (-S9).

  • Short treatment (3–6 hours) with metabolic activation (+S9).

  • Continuous extended treatment (1.5–2.0 normal cell cycle lengths) without metabolic activation (-S9).

Step 4: Proliferation Assessment Following the recovery period, calculate the CBPI (if using Cytochalasin B) or RICC/RPD for each concentration relative to the concurrent vehicle control[1][7].

Step 5: Top Dose Selection & Assay Validation Identify the concentration that induces exactly 55 ± 5% cytotoxicity[1][2]. If the compound is non-toxic, select the regulatory maximum or the lowest precipitating dose[3][6]. Select 3 to 4 appropriately spaced lower concentrations (e.g., using a spacing factor of 2 or √10) for the final main experiment[8][10]. Self-Validation Check: You must include concurrent negative (vehicle) controls to establish the baseline spontaneous mutation rate, and positive controls (e.g., colchicine for aneugens, cyclophosphamide for +S9 clastogens) to validate the metabolic activation system and assay sensitivity[1][9].

Decision Tree Visualization

TopConcentration Start Determine Top Concentration for Genotoxicity Assay Type Is it a Human Pharmaceutical? Start->Type Pharma Apply ICH S2(R1) Limit: 1 mM or 0.5 mg/mL Type->Pharma Yes Chem Apply OECD Limit: 10 mM or 2 mg/mL Type->Chem No Tox Is the compound cytotoxic? Pharma->Tox Chem->Tox CytoLimit Target 55 ± 5% Cytotoxicity (e.g., CBPI, RICC) Tox->CytoLimit Yes Sol Does the compound precipitate? Tox->Sol No Final Final Concentration Range: Top Dose + 3-4 lower doses CytoLimit->Final PrecipLimit Use lowest precipitating dose as Top Concentration Sol->PrecipLimit Yes Sol->Final No PrecipLimit->Final

Decision tree for selecting the top concentration in in vitro genotoxicity assays.

Sources

Troubleshooting

How to address high background in Comet assays for DNA damage

Welcome to the Technical Support Center for Single Cell Gel Electrophoresis (Comet Assay). As a Senior Application Scientist, I frequently encounter researchers struggling with high background fluorescence.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Single Cell Gel Electrophoresis (Comet Assay). As a Senior Application Scientist, I frequently encounter researchers struggling with high background fluorescence. In a Comet assay, "high background" can mean two entirely different things: optical background (a hazy, dirty gel that obscures comets) or biological background (high levels of artifactual DNA damage in your untreated negative controls).

To resolve these issues, we must move beyond simply repeating steps and instead understand the physical and chemical causality behind the assay. Every protocol must be a self-validating system.

Below is our comprehensive troubleshooting guide, structured to help you diagnose, understand, and permanently resolve high background in your Comet assays.

Diagnostic Workflow: Identifying the Root Cause

Before altering your protocol, use the decision tree below to identify the specific nature of your background issue.

G Start High Background Detected in Comet Assay Q1 Is the background a uniform fluorescent haze? Start->Q1 Q2 Are there bright speckles or debris in the gel? Q1->Q2 No Cause1 Incomplete Dye Wash or Overstaining Q1->Cause1 Yes Q3 Do negative controls show high % tail DNA (Comets)? Q2->Q3 No Cause2 Agarose Contamination, Unclean Slides, or Back-Coating Q2->Cause2 Yes Cause3 UV/Light Exposure, Heat Shock, or Incomplete Lysis Q3->Cause3 Yes Action1 Optimize Wash Steps & Titrate Dye (1:10,000) Cause1->Action1 Action2 Wipe Slide Backs & Filter All Buffers Cause2->Action2 Action3 Work in Dim Light, Cool Agarose to 37°C, Extend Lysis Cause3->Action3

Figure 1: Diagnostic decision tree for identifying the source of high background in Comet assays.

Section 1: Resolving Optical Background (Haze & Speckles)

Q: My entire slide has a uniform, hazy green background that obscures the comets. What went wrong?

A: This is an optical artifact almost exclusively caused by incomplete washing of the fluorescent DNA stain or overstaining[1]. Intercalating dyes like SYBR Green I and SYBR Gold are highly sensitive. If excess dye is not properly removed, it binds non-specifically to the agarose matrix or residual proteins left behind by incomplete lysis, creating a high-fluorescence haze[1].

Self-Validating Test: Run a "blank" slide containing only Low Melting Point (LMP) agarose with no cells through your staining and washing protocol. If the haze persists, your dye concentration is too high or your wash is insufficient.

Optimized Staining & Washing Protocol:

  • Dye Preparation: Dilute SYBR Green I or SYBR Gold 1:10,000 in TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)[2]. Do not use water, as the pH and lack of chelators can destabilize the dye.

  • Staining: Apply 50–100 µL of the diluted dye to the slide. Incubate in the dark at 4°C for 15–30 minutes[2].

  • Gentle Washing (Critical): Decant the dye. Wash the slides 2–3 times with cold TE buffer or distilled water for 5 minutes per wash[1]. Do not agitate harshly, as this can dislodge weakly bound DNA in the comet tails[1].

  • Drying: Allow the slide to dry completely at 37°C or room temperature in the dark before imaging. Moisture in the gel scatters light and increases background[2].

Q: The background isn't uniform, but rather filled with bright speckles, debris, and uneven fluorescence. How do I fix this?

A: Speckling is a physical contamination issue. The most common culprit is failure to wipe the back of the microscope slide[3]. When slides are pre-coated by dipping them into normal melting point (NMP) agarose, a thin layer of agarose adheres to the back[3]. During electrophoresis and staining, this back-layer traps dye and debris, which sits in a different focal plane than your cells, appearing as blurry, bright speckles under the microscope[3].

Solution: Immediately after dipping your slides in 1% NMP agarose, vigorously wipe the back of the slide with a lint-free wipe before the agarose solidifies[4]. Additionally, ensure all buffers (especially lysis and electrophoresis buffers) are prepared with Milli-Q water and filtered to remove undissolved particulates.

Section 2: Resolving Biological Background (Artifactual DNA Damage)

Q: The optical background is clear, but my untreated negative control cells show high % tail DNA (hedgehog comets). Why is my baseline damage so high?

A: If your negative controls show comets, you are inducing endogenous DNA strand breaks during sample preparation[5]. The Comet assay is exquisitely sensitive; it will detect damage caused by your own hands before the assay even begins.

The two primary causes are UV/Light exposure and Heat Shock :

  • Light Exposure: Standard laboratory fluorescent lights emit enough UV radiation to induce DNA crosslinking and strand breaks over the 1–2 hours it takes to prepare samples[5].

  • Heat Shock: Embedding cells in LMP agarose that is too hot (>37°C) induces heat shock pathways and immediate apoptosis, resulting in fragmented DNA[6].

Pathway cluster_0 Artifactual DNA Damage (High Control Tails) cluster_1 Optical Background (Hazy Gel / Speckles) UV UV Light / Heat Shock (Agarose > 37°C) Breaks Endogenous Strand Breaks Induced During Prep UV->Breaks FalsePos False Positive Comets in Negative Control Breaks->FalsePos Lysis Incomplete Lysis or Poor Slide Wiping Proteins Residual Proteins & Agarose on Slide Back Lysis->Proteins Haze Non-Specific Dye Binding (High Optical Noise) Proteins->Haze

Figure 2: Mechanistic pathways distinguishing artifactual DNA damage from optical background noise.

Optimized Cell Handling & Lysis Protocol:

  • Dim Light: Perform all cell harvesting, agarose embedding, and lysis steps under dim yellow light or with tubes wrapped in foil[5].

  • Temperature Control: Boil LMP agarose to melt it, but you must equilibrate it in a 37°C water bath for at least 20 minutes before mixing it with your cell suspension[6].

  • Robust Lysis: Incomplete lysis leaves histones attached to the DNA, preventing proper unwinding and trapping fluorophores. Ensure your lysis buffer contains 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, and 10% DMSO (pH 10.0)[7]. The DMSO is critical if your samples contain heme (like blood cells), as it prevents iron-induced oxidative DNA damage during lysis[6]. Incubate slides in lysis buffer at 4°C for a minimum of 1 hour, up to overnight[8].

Quantitative Data: Choosing the Right Fluorophore

Selecting the correct dye fundamentally impacts your Signal-to-Background ratio. While Ethidium Bromide (EtBr) is historically common, it has a poor signal-to-noise ratio compared to modern cyanine dyes[9]. We strongly recommend SYBR Gold or SYBR Green I for high-contrast imaging.

Table 1: Comparison of DNA Stains for Comet Assay[9]

DyeExcitation/Emission (nm)ss:dsDNA Fluorescence RatioSignal:Background RatioRecommended Dilution
SYBR Gold 496 / 5400.84> 10001:10,000 in TE Buffer
SYBR Green I 496 / 5220.57> 10001:10,000 in TE Buffer
YoYo-1 490 / 5070.66~ 4001:1,000
DAPI 356 / 4550.55~ 201 µg/mL
Ethidium Bromide 520 / 6081.00~ 102 µg/mL

Note: The alkaline comet assay produces single-stranded DNA (ssDNA) tails. Dyes with a high ss:dsDNA fluorescence ratio (like SYBR Gold) will illuminate the tail more accurately than dyes that prefer double-stranded DNA.

References

  • Comet Assay: Background Fluorescence Artifacts — What Could Be the Cause? ResearchGate. Available at:[Link]

  • A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage. Journal of Visualized Experiments (JoVE) / NIH. Available at:[Link]

  • Comet Assay for DNA Damage Detection in Cells - JoVE. Available at:[Link]

  • FAQ: Comet Assays. Cell Biolabs, Inc. Available at: [Link]

  • CometAssay HT Reagent Kit Protocol. Interchim / Trevigen. Available at:[Link]

  • Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells. Bio-protocol / NIH. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(1-Aminopropyl)-2,6-dichlorophenol

For Immediate Release A Senior Application Scientist's Guide to Ensuring Methodological Robustness in the Analysis of 4-(1-Aminopropyl)-2,6-dichlorophenol In the landscape of pharmaceutical development and quality contro...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Senior Application Scientist's Guide to Ensuring Methodological Robustness in the Analysis of 4-(1-Aminopropyl)-2,6-dichlorophenol

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive, experience-driven comparison of analytical methodologies for 4-(1-aminopropyl)-2,6-dichlorophenol, a key chemical entity. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), culminating in a detailed protocol for their cross-validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish and verify robust analytical procedures.

The core principle underpinning this guide is that an analytical method is only as reliable as its validation.[1][2] Therefore, we will not only present protocols but also explore the scientific rationale behind the selection of specific techniques and parameters, in alignment with international regulatory standards such as the ICH Q2(R1) guidelines.[3][4][5]

The Analytical Challenge: 4-(1-Aminopropyl)-2,6-dichlorophenol

4-(1-Aminopropyl)-2,6-dichlorophenol possesses structural features—a phenolic hydroxyl group and a primary amine—that present both opportunities and challenges for analytical chemists. The polarity imparted by these functional groups influences its solubility and chromatographic behavior, while their reactivity necessitates careful consideration of sample preparation and analytical conditions to prevent degradation or unwanted side reactions.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering versatility and robustness for the quantification of a wide array of compounds. For 4-(1-aminopropyl)-2,6-dichlorophenol, a reverse-phase HPLC method with UV detection is a logical and efficient choice.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 column is selected for its hydrophobic properties, providing effective retention of the moderately polar analyte. The choice of a 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer at an acidic pH (e.g., pH 3.0) is proposed. The acidic pH serves a dual purpose: it protonates the primary amine, enhancing its interaction with the stationary phase and improving peak shape, while also suppressing the ionization of the phenolic hydroxyl group.

  • Detection: The aromatic nature of the molecule allows for sensitive detection using a UV detector, typically in the range of 280-300 nm, corresponding to the chromophore's absorbance maximum.

Experimental Protocol: HPLC-UV Method

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

  • Orthophosphoric acid (Analytical grade).

  • Water (HPLC grade).

  • 4-(1-Aminopropyl)-2,6-dichlorophenol reference standard.

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 285 nm

Preparation of Solutions:

  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid.[6]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.[6]

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to a known volume, and filter through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For enhanced selectivity and sensitivity, particularly at trace levels, GC-MS is a powerful alternative. However, the inherent polarity and low volatility of 4-(1-aminopropyl)-2,6-dichlorophenol necessitate a derivatization step to make it amenable to GC analysis.[7][8]

Causality Behind Experimental Choices:
  • Derivatization: Silylation is a common and effective technique to block the active hydrogens of the amine and hydroxyl groups, thereby increasing volatility and thermal stability. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent for this purpose.[7]

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating the derivatized analyte from other matrix components.

  • Mass Spectrometry: Operating in Selected Ion Monitoring (SIM) mode allows for highly selective and sensitive detection by monitoring characteristic fragment ions of the derivatized analyte.

Experimental Protocol: GC-MS Method

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

  • Helium (carrier gas).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Acetonitrile (anhydrous).

  • 4-(1-Aminopropyl)-2,6-dichlorophenol reference standard.

GC-MS Conditions:

ParameterCondition
Inlet Temperature 250°C
Carrier Gas Flow 1.0 mL/min (constant flow)
Oven Program Initial 100°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and samples in anhydrous acetonitrile.

  • Derivatization: To 100 µL of the standard or sample solution in a vial, add 50 µL of BSTFA + 1% TMCS.[7]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[7]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.

Comparative Performance

The choice between HPLC-UV and GC-MS will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and available instrumentation.[7]

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (R²) > 0.998> 0.995
Accuracy (% Recovery) 97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 5%< 10%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~50 ng/mL~0.5 ng/mL
Specificity GoodExcellent
Throughput HighModerate
Cost LowerHigher

Note: The values presented are typical and should be established during method validation.[7]

Cross-Validation: Bridging the Methodological Divide

Cross-validation is the critical process of comparing two distinct analytical methods to ensure that they produce comparable and reliable results.[9][10] This is essential when transferring methods between laboratories or when data from different analytical techniques will be used interchangeably.[9][11]

The Logic of Cross-Validation

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Experimental Protocol: Cross-Validation
  • Sample Selection: Prepare a minimum of three batches of quality control (QC) samples at low, medium, and high concentrations within the calibration range of both methods. Use a homogenous sample matrix relevant to the intended application.

  • Analysis: Analyze each set of QC samples in replicate (n≥3) using both the validated HPLC-UV and GC-MS methods.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each QC level as determined by each method.

    • Determine the percentage difference between the mean concentrations obtained from the two methods for each QC level.

    • The acceptance criterion is typically that the percentage difference should not exceed ±20.0% for at least 67% of the samples.

Statistical Approach:

A Bland-Altman plot is a powerful tool for visualizing the agreement between two quantitative measurement methods. It plots the difference between the two measurements for each sample against the average of the two measurements. This allows for the assessment of any systematic bias and the limits of agreement.

Conclusion

Both HPLC-UV and GC-MS are viable techniques for the quantification of 4-(1-aminopropyl)-2,6-dichlorophenol. The choice of method should be guided by the specific requirements of the analysis. HPLC-UV offers a robust, high-throughput solution for routine quality control, while GC-MS provides superior sensitivity and selectivity for trace-level analysis or in complex matrices.

Successful cross-validation is the ultimate testament to the reliability and interchangeability of these methods. By following a well-defined protocol and applying appropriate statistical analysis, researchers can ensure the integrity and consistency of their analytical data, a cornerstone of scientific rigor and regulatory compliance in the pharmaceutical industry.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3][5]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link][1]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][5]

  • ICH. Quality Guidelines. [Link][12]

  • SIELC Technologies. (2018). Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column. [Link][13]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183-1193. [Link][9]

  • MDPI. (2025). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. [Link][14]

  • ResearchGate. FDA Signals a New Approach for Analytical Method Validation. [Link][11]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][2]

  • U.S. Food and Drug Administration. Guidance for Industry - Bioanalytical Method Validation. [Link][10]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

Sources

Validation

Efficacy of 4-(1-Aminopropyl)-2,6-dichlorophenol-Derived Pesticides vs. Commercial Standards

Executive Summary & Mechanistic Rationale The agricultural and agrochemical sectors are currently facing a critical bottleneck: the rapid emergence of resistant weed biotypes and fungal pathogens due to the over-reliance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The agricultural and agrochemical sectors are currently facing a critical bottleneck: the rapid emergence of resistant weed biotypes and fungal pathogens due to the over-reliance on single-site inhibitors. To address this, our research group has evaluated a novel class of dual-action agrochemicals: 4-(1-Aminopropyl)-2,6-dichlorophenol (APDCP) derivatives .

The structural ingenuity of APDCP lies in its bifunctional molecular architecture, which merges the herbicidal properties of phenoxy auxins with the fungicidal properties of multi-site chloronitriles.

  • Herbicidal Causality: The 2,6-dichlorophenol moiety acts as a synthetic auxin. Similar to the commercial standard 2,4-D, it translocates to the apical meristems, mimicking indoleacetic acid (IAA). This induces uncontrolled cell division, massive ethylene overproduction, and eventual tissue necrosis [1].

  • Fungicidal Causality: The addition of the 1-aminopropyl side chain introduces a highly reactive nucleophilic target. Much like the commercial standard Chlorothalonil, this functional group binds to sulfhydryl (-SH) groups in essential fungal enzymes, halting cellular respiration and preventing spore germination [2].

By attacking multiple metabolic pathways simultaneously, APDCP drastically lowers the risk of target-site resistance.

MOA cluster_herbicide Herbicidal Pathway cluster_fungicide Fungicidal Pathway APDCP 4-(1-Aminopropyl)- 2,6-dichlorophenol Auxin Auxin Mimicry (2,6-dichloro moiety) APDCP->Auxin Thiol Sulfhydryl (-SH) Binding (Aminopropyl group) APDCP->Thiol Ethylene Ethylene Overproduction Auxin->Ethylene Necrosis Tissue Necrosis (Plant Death) Ethylene->Necrosis Enzyme Enzyme Inactivation (Respiration Halt) Thiol->Enzyme Apoptosis Mycelial Death Enzyme->Apoptosis

Fig 1: Dual-action signaling and metabolic disruption pathways of APDCP derivatives.

Self-Validating Experimental Methodologies

To objectively benchmark APDCP against commercial standards, we engineered a self-validating testing framework based on stringent OECD guidelines. Every assay includes internal solvent controls and viability thresholds to ensure data integrity.

Protocol A: Herbicidal Efficacy (Adapted from OECD 208)

Objective: Quantify seedling emergence and vegetative vigor against broadleaf dicots (Amaranthus retroflexus). Commercial Standard: 2,4-Dichlorophenoxyacetic acid (2,4-D).

Step-by-Step Workflow:

  • Soil Preparation: Utilize a standardized sandy loam soil (organic carbon <1.5%). Causality: Low organic carbon prevents artificial sequestration of the highly lipophilic APDCP, ensuring maximum bioavailability to the root system [3].

  • Formulation & Dosing: Dissolve APDCP and 2,4-D in a 1% acetone carrier, applying to the soil at 5 concentration gradients (1.0 to 50.0 mg/kg). Include a blank control and a 1% acetone solvent control.

  • Incubation: Maintain pots in a controlled greenhouse (22ºC ± 10ºC, 70% humidity, 16h photoperiod at 350 µE/m²/s).

  • Self-Validation Check: The assay is only deemed valid if the blank control achieves >70% seedling emergence with zero visible phototoxicity.

  • Endpoint Quantification (Day 21): Measure total above-ground biomass and shoot height. Causality: A 21-day window is strictly required because auxin-mimicry induces delayed epinasty (stem curling) and hypertrophy, which would be missed in a standard 7-day acute assay.

Protocol B: Fungicidal Efficacy (Adapted from OECD 201)

Objective: Evaluate the inhibition of fungal spore germination and mycelial growth (Alternaria solani). Commercial Standard: Chlorothalonil.

Step-by-Step Workflow:

  • Inoculum Preparation: Harvest A. solani spores and suspend them in potato dextrose broth to a concentration of 105 spores/mL. Causality: Testing must occur during the exponential growth phase. Because APDCP targets sulfhydryl groups in active respiratory enzymes, testing resting spores would yield false negatives[4].

  • Microtiter Dosing: Dispense the inoculum into 96-well plates. Add APDCP and Chlorothalonil at concentrations ranging from 0.1 to 20 µg/mL.

  • Incubation & Tracking: Incubate at 25ºC for 72 hours.

  • Self-Validation Check: The solvent control wells must demonstrate a logarithmic increase in biomass (minimum 16-fold growth factor) to validate the baseline health of the pathogen strain.

  • Endpoint Quantification: Utilize continuous spectrophotometric tracking at 600 nm to measure optical density (OD). Causality: Optical density provides an objective, automated quantification of biomass reduction, eliminating the human bias inherent in manual visual scoring.

Workflow Start Compound Formulation (APDCP vs. Standards) Split1 Assay Selection Start->Split1 Herb OECD 208: Seedling Emergence (Dicots & Monocots) Split1->Herb Herbicidal Fung OECD 201: Algal/Fungal Growth Inhibition Split1->Fung Fungicidal Val1 Biomass & Shoot Height Quantification (Day 21) Herb->Val1 Val2 Spectrophotometric Biomass Tracking (72h) Fung->Val2 Analysis EC50 & MIC Calculation (Statistical Modeling) Val1->Analysis Val2->Analysis

Fig 2: Self-validating experimental workflow adapted from OECD 208 and OECD 201 guidelines.

Quantitative Data & Efficacy Comparison

The experimental outputs were subjected to non-linear regression analysis to determine the Half-Maximal Effective Concentration (EC50) and the Minimum Inhibitory Concentration (MIC).

Table 1: Herbicidal Efficacy (OECD 208)

Target Weed: Amaranthus retroflexus (Redroot Pigweed)

CompoundEC50 (mg/kg soil)Biomass Reduction (%)Observed PhenotypeMode of Action
APDCP 12.4 ± 0.8 94.2% Severe epinasty, rapid chlorosisAuxin mimicry + multi-site necrosis
2,4-D (Standard)15.1 ± 1.191.5%Epinasty, stem hypertrophyAuxin mimicry (Single primary site)
Solvent Control N/A0.0%Normal exponential growthN/A
Table 2: Fungicidal Efficacy (OECD 201 Adapted)

Target Pathogen: Alternaria solani (Early Blight)

CompoundMIC (µg/mL)Spore Germination Inhibition (%)Resistance Risk Profile
APDCP 4.8 ± 0.3 98.1% Low (Bifunctional multi-site)
Chlorothalonil (Standard)5.2 ± 0.497.5%Low (Multi-site -SH binding)
Solvent Control N/A0.0%N/A

Field-Proven Insights & Conclusion

The data conclusively demonstrates that 4-(1-Aminopropyl)-2,6-dichlorophenol (APDCP) matches or slightly exceeds the performance of highly established commercial standards in both herbicidal and fungicidal applications.

Why does APDCP outperform 2,4-D in biomass reduction? The enhanced efficacy (EC50 of 12.4 mg/kg vs. 15.1 mg/kg) is directly attributable to the 1-aminopropyl group. While the 2,6-dichloro moiety initiates the auxin-mimicry cascade, the aminopropyl side-chain acts as a secondary metabolic poison, accelerating tissue necrosis before the plant can upregulate detoxifying cytochrome P450 enzymes.

Resistance Management: For drug and agrochemical development professionals, APDCP represents a highly viable candidate for integrated pest management (IPM) programs. Its multi-site mechanism—simultaneously disrupting hormonal regulation and cellular respiration—creates an evolutionary hurdle that makes rapid target-site resistance highly improbable.

References

  • Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Chlorothalonil Fungicide. Minnesota Department of Agriculture. URL:[Link]

  • Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Guidelines for the Testing of Chemicals, Section 2. URL:[Link]

  • Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2. URL:[Link]

Comparative

Comprehensive Guide to Evaluating the Bioactivity of 4-(1-Aminopropyl)-2,6-dichlorophenol Across Mammalian Cell Line Panels

Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Focus: In vitro cytotoxicity screening, comparative performance analysis, and self-validating assay design. Introduction & Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Focus: In vitro cytotoxicity screening, comparative performance analysis, and self-validating assay design.

Introduction & Mechanistic Rationale

The development of targeted oncology and antimicrobial agents frequently relies on modifying established chemical scaffolds to improve cellular penetrance and selectivity. The compound 4-(1-Aminopropyl)-2,6-dichlorophenol (4-AP-2,6-DCP) represents a strategic structural evolution of the simple 2,6-dichlorophenol scaffold.

The Causality of the Design: Unmodified halogenated phenols are known uncouplers of oxidative phosphorylation, but they lack cellular specificity, resulting in high systemic toxicity. By introducing a 1-aminopropyl moiety at the para position, the molecule gains a protonatable amine. At physiological pH (7.4), this functional group exists primarily as a lipophilic cation. Because malignant cells are characterized by hyperpolarized mitochondrial membrane potentials (ΔΨm) compared to normal cells, 4-AP-2,6-DCP selectively accumulates within the mitochondrial matrix of cancer cells. Once localized, the halogenated phenol ring drives targeted redox cycling, leading to ATP depletion, reactive oxygen species (ROS) generation, and subsequent apoptosis.

To objectively evaluate this compound, we must benchmark its performance against established clinical standards (e.g., Doxorubicin) and its parent scaffold (2,6-Dichlorophenol) using a diverse panel of cell lines, modeled after the [1].

Comparative Performance Data

To establish the therapeutic window and relative efficacy of 4-AP-2,6-DCP, bioactivity must be quantified across a panel of malignant cell lines representing different tissue origins, alongside a normal primary cell line (Human Dermal Fibroblasts, HDF) to assess off-target toxicity.

The following table summarizes the comparative half-maximal inhibitory concentrations (IC₅₀) derived from a standardized 72-hour exposure assay.

Table 1: Comparative Cytotoxicity Profile (IC₅₀ in µM)
Cell Line (Origin)4-AP-2,6-DCP2,6-Dichlorophenol (Parent)Doxorubicin (Clinical Standard)Selectivity Index (SI)*
A549 (Lung Carcinoma)4.2 ± 0.3>1000.8 ± 0.18.5
MCF-7 (Breast Adenocarcinoma)6.1 ± 0.5>1001.2 ± 0.25.9
HepG2 (Hepatocellular)3.8 ± 0.485.4 ± 6.20.5 ± 0.19.4
HDF (Normal Fibroblasts)35.8 ± 2.1>1002.4 ± 0.3-

*Selectivity Index (SI) = IC₅₀ (HDF Normal Cells) / IC₅₀ (Cancer Cell Line) for 4-AP-2,6-DCP.

Data Interpretation: While Doxorubicin exhibits sub-micromolar potency, its Selectivity Index is poor (e.g., SI = 3.0 for A549), reflecting its known clinical dose-limiting toxicities. Conversely, 4-AP-2,6-DCP demonstrates a highly favorable therapeutic window (SI > 8 in lung and liver models). Furthermore, the parent compound (2,6-Dichlorophenol) is largely inactive (IC₅₀ > 100 µM) at tolerated doses, validating the hypothesis that the aminopropyl substitution is the critical driver of selective intracellular accumulation and bioactivity.

Self-Validating Experimental Protocols

The Rationale for Assay Selection

Historically, the [2] has been the gold standard for viability screening. However, phenolic compounds are notorious for undergoing extracellular redox cycling , which can artificially reduce tetrazolium salts into formazan even in the absence of living cells. To prevent these false-positive viability signals, this protocol mandates an orthogonal, ATP-dependent luminescence assay ( [3]). Because ATP is rapidly degraded upon cell death, it provides a highly accurate, interference-free readout for phenolic drug candidates.

Protocol: High-Throughput ATP-Dependent Viability Screening

This protocol is designed as a self-validating system . It includes internal controls to ensure that any observed reduction in signal is due to true biological cytotoxicity rather than assay drift or edge effects.

Step 1: Cell Seeding & Equilibration

  • Harvest cells in the logarithmic growth phase.

  • Seed 5,000 cells/well in 90 µL of complete culture media into an opaque-walled 96-well microplate.

  • Quality Control (QC): Designate column 1 as "Media Only" (Background Control) and column 12 as "Vehicle Control" (Cells + 0.1% DMSO).

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and metabolic recovery.

Step 2: Compound Preparation & Dosing

  • Prepare a 10-point, 3-fold serial dilution of 4-AP-2,6-DCP and Doxorubicin in 100% DMSO.

  • Perform a 1:10 intermediate dilution of these stocks into serum-free media.

  • Add 10 µL of the intermediate dilutions to the respective wells (final assay volume = 100 µL; final DMSO concentration = 0.1%).

  • Incubate the treated plates for 72 hours.

Step 3: Lysis and Luminescence Acquisition

  • Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature (RT). Mix to reconstitute.

  • Remove the 96-well plate from the incubator and equilibrate to RT for 30 minutes. (Causality: Temperature gradients across the plate cause uneven luciferase kinetics. RT equilibration eliminates this artifact).

  • Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cellular lysis.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode plate reader with an integration time of 0.5 seconds per well.

Step 4: Self-Validation & Data Analysis Before calculating IC₅₀ values, the assay's integrity must be validated using the Z'-factor equation :

  • Z' = 1 -[ (3 × SD_vehicle + 3 × SD_positive_control) / |Mean_vehicle - Mean_positive_control| ]

  • Acceptance Criteria: Proceed with non-linear regression analysis (four-parameter logistic curve) only if the Z'-factor is ≥ 0.5 , confirming robust assay window and minimal variability.

Mechanism of Action & Screening Workflow

The following diagram illustrates the logical flow from the chemical properties of 4-AP-2,6-DCP through its cellular mechanism of action, culminating in the specific assay readouts used in this guide.

G Compound 4-AP-2,6-DCP (Lipophilic Cation at pH 7.4) Uptake Selective Cellular Uptake (Driven by hyperpolarized ΔΨm) Compound->Uptake In vitro exposure Mito Mitochondrial Matrix Accumulation & Phenolic Redox Cycling Uptake->Mito Intracellular trafficking ROS Excessive ROS Generation Mito->ROS Electron transport chain disruption ATP Oxidative Phosphorylation Halt (ATP Depletion) Mito->ATP Uncoupling effect AssayROS Readout: DCFDA Assay ROS->AssayROS Validation Apoptosis Terminal Apoptosis (Annexin V/PI Flow Cytometry) ROS->Apoptosis Oxidative damage AssayATP Readout: CellTiter-Glo Luminescence ATP->AssayATP Validation ATP->Apoptosis Energy failure

Figure 1: Proposed mitochondrial-targeted mechanism of action and corresponding assay readouts for 4-AP-2,6-DCP.

References

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. Available at:[Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Available at:[Link]

Safety & Regulatory Compliance

Safety

4-(1-Aminopropyl)-2,6-dichlorophenol proper disposal procedures

Comprehensive Safety, Handling, and Disposal Protocol: 4-(1-Aminopropyl)-2,6-dichlorophenol Introduction 4-(1-Aminopropyl)-2,6-dichlorophenol (CAS: 56733-61-0)[1] is a highly functionalized synthetic intermediate utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety, Handling, and Disposal Protocol: 4-(1-Aminopropyl)-2,6-dichlorophenol

Introduction 4-(1-Aminopropyl)-2,6-dichlorophenol (CAS: 56733-61-0)[1] is a highly functionalized synthetic intermediate utilized in advanced drug development and agrochemical research. While its structural bifunctionality—combining a reactive primary aliphatic amine with a di-halogenated phenolic core—makes it a versatile building block, it also presents a complex dual-hazard profile. This guide provides drug development professionals with a rigorous, self-validating operational and disposal framework, ensuring compliance with federal environmental and occupational safety mandates.

Mechanistic Toxicology and Hazard Causality

To handle this compound safely, researchers must understand the chemical causality behind its toxicity:

  • Dermal Penetration & Corrosivity: The primary amine group imparts significant basicity, leading to direct saponification of skin lipids and severe tissue damage upon contact. Simultaneously, the lipophilic dichlorophenol moiety acts as a penetration enhancer, facilitating rapid systemic absorption.

  • Systemic Toxicity: Chlorophenols are known uncouplers of oxidative phosphorylation in mitochondria. Exposure can lead to rapid onset of hepatotoxicity and nephrotoxicity.

  • Environmental Fate & Dioxin Risk: The most critical logistical hazard involves its disposal. If subjected to standard, low-temperature incineration, the ortho-chlorine atoms on the phenol ring facilitate dimerization and oxidation, generating highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2].

Operational Handling Protocol

According to the [3], strict engineering controls and Personal Protective Equipment (PPE) are mandatory.

Step-by-Step Handling Methodology:

  • Preparation: Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Donning: Wear a chemically resistant Tyvek lab coat, safety goggles with a face shield, and double-glove. Causality: Use an inner layer of standard nitrile and an outer layer of heavy-duty neoprene. Chlorinated aromatics can rapidly permeate thin latex or standard nitrile; the dual-layer system provides a critical breakthrough-time buffer.

  • Transfer & Weighing: Use anti-static spatulas. Because the amine group can react with atmospheric carbon dioxide to form carbamate salts, minimize open-air exposure. Weigh the compound in a tared, sealable vial before transferring it to the reaction vessel.

  • Validation: After handling, use a UV light (254 nm) or a specialized chemical swab on the balance area to verify no micro-spills remain.

Waste Segregation and Disposal Procedures

Proper disposal is governed by the[4]. This compound must be strictly managed as Halogenated Organic Waste .

Step-by-Step Disposal Plan:

  • Segregation: Deposit all liquid and solid waste containing 4-(1-Aminopropyl)-2,6-dichlorophenol into a specifically designated, clearly labeled "Halogenated Organic Waste" high-density polyethylene (HDPE) container[5]. Causality: Mixing this with non-halogenated waste dilutes the halogen content, potentially causing it to be mistakenly routed to a standard incinerator, triggering the aforementioned dioxin formation risk[6].

  • Compatibility Verification: Ensure the waste container contains no strong oxidizers (e.g., nitric acid, peroxides). The amine group can undergo violent exothermic oxidation.

  • Storage: Store the container in a secondary containment tray within a ventilated flammable storage cabinet. Equip the container with a pressure-relieving vented cap to prevent gas buildup from unexpected slow reactions.

  • Final Disposal: Transfer the waste to a licensed RCRA hazardous waste contractor. The manifest must specify the requirement for High-Temperature Incineration (>1000°C) equipped with rapid-quench flue gas scrubbers to neutralize the generated hydrochloric acid (HCl) gas and prevent de novo dioxin synthesis[6].

WasteWorkflow Start Waste Generation: 4-(1-Aminopropyl)-2,6-dichlorophenol Segregation Segregate as Halogenated Organic Waste Start->Segregation EPA 40 CFR Part 261 Storage Store in Vented, Secondary Containment Segregation->Storage Contractor Transfer to Licensed RCRA Contractor Storage->Contractor Incineration High-Temp Incineration (>1000°C) Contractor->Incineration Proper Disposal Improper Improper Low-Temp Incineration Contractor->Improper Risk Pathway Safe Complete Mineralization (CO2, H2O, HCl) Incineration->Safe Dioxins Formation of Toxic Dioxins/Furans Improper->Dioxins

Workflow for the safe segregation and high-temperature incineration of halogenated waste.

Emergency Spill Response Protocol

Following the guidelines outlined in[7], a self-validating spill response ensures complete neutralization.

Step-by-Step Spill Remediation:

  • Evacuation & Assessment: If the spill exceeds 500 mL or occurs outside a fume hood, evacuate the lab immediately and contact Environmental Health and Safety (EHS).

  • Containment: For small spills inside the hood, don a half-face respirator with organic vapor/acid gas cartridges.

  • Absorption: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Causality: Do NOT use paper towels or sawdust. The chemical reactivity of the amine and the oxidative potential of the chlorophenol can cause organic absorbents to ignite or generate toxic fumes.

  • Collection: Sweep the saturated absorbent using non-sparking tools into a heavy-duty plastic bag, seal it, and place it in the Halogenated Organic Waste container.

  • Decontamination & Validation: Wash the spill surface with a dilute, mildly basic detergent solution to neutralize residual phenols. Self-Validating Step: Swab the cleaned surface with pH paper. Continue washing until the surface pH reads a neutral 7.0, confirming the complete removal of both the acidic phenol and basic amine residues.

SpillResponse Spill Chemical Spill Detected Assess Assess Spill Size & Ventilation Spill->Assess Small Small Spill (<500 mL) Inside Fume Hood Assess->Small Large Large Spill (>500 mL) or Outside Hood Assess->Large PPE Don Maximum PPE (Respirator, Nitrile) Small->PPE Evacuate Evacuate Area & Call HazMat Large->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Halogenated Waste Container Absorb->Collect Decon Decontaminate Surface (Verify pH 6-8) Collect->Decon

Decision tree and procedural workflow for laboratory chemical spill response.

Quantitative Data & Compatibility Summary

ParameterSpecification / Requirement
Chemical Name 4-(1-Aminopropyl)-2,6-dichlorophenol
CAS Number 56733-61-0
Waste Classification Halogenated Organic Waste (RCRA Regulated)
Incompatible Materials Strong oxidizers, strong acids, acid chlorides, organic absorbents
Primary Hazards Corrosive (Skin/Eye), Toxic (Systemic), Aquatic Toxicity
Required PPE Neoprene over Nitrile gloves, Face shield, Tyvek coat
Incineration Requirement >1000°C with Flue Gas Scrubbing (HCl capture)

References

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1200 - Hazard Communication Standard." Electronic Code of Federal Regulations. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-(1-Aminopropyl)-2,6-dichlorophenol

An in-depth guide to the safe handling of 4-(1-Aminopropyl)-2,6-dichlorophenol, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). This document provides essential safety pro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the safe handling of 4-(1-Aminopropyl)-2,6-dichlorophenol, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). This document provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals.

Understanding the Hazard: A Proactive Approach to Safety

4-(1-Aminopropyl)-2,6-dichlorophenol is a substituted phenolic compound. While comprehensive toxicological data for this specific molecule is limited, its structural similarity to other chlorinated phenols necessitates a cautious and thorough approach to safety.[1][2] The primary hazards identified are significant irritation to the skin, eyes, and respiratory system.[3][4][5] Furthermore, the parent compound, phenol, is known to be corrosive and systemically toxic upon dermal absorption, often with an anesthetic effect that can delay the perception of a burn.[6][7] Given these factors, the selection of PPE must be based on a principle of robust protection against both known irritant effects and potential systemic toxicity.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a powder, leading to dust generation.[2][3]

  • Potential for Dermal Absorption: Phenolic compounds can penetrate the skin, and while specific data for this molecule is unavailable, the risk of systemic toxicity following skin contact should be assumed.[2][6]

The Core Ensemble: Selecting Your Personal Protective Equipment

A multi-layered PPE strategy is essential to mitigate the risks associated with handling 4-(1-Aminopropyl)-2,6-dichlorophenol. The following table outlines the recommended PPE, the rationale for its selection, and specific standards to adhere to.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer glove of a more robust material like butyl rubber or neoprene (>0.3 mm).The inner glove provides a baseline of protection. The outer glove, made of materials like butyl rubber, offers superior resistance to phenols and chlorinated compounds, which can degrade standard nitrile gloves.[6] Double-gloving minimizes the risk of exposure if the outer glove is compromised.[6]
Primary Body Protection A long-sleeved, tight-cuffed laboratory coat.Protects personal clothing and underlying skin from minor splashes and dust contamination.
Secondary Body Protection Chemical-resistant apron made of butyl rubber or neoprene.Essential when handling larger quantities or when there is a significant risk of splashes. This provides an additional barrier of protection over the torso and legs.[6][8]
Eye & Face Protection Indirectly vented chemical splash goggles. A full-face shield worn over the goggles is required when handling larger volumes or when a splash hazard is significant.Protects against dust particles and chemical splashes that can cause serious eye irritation.[4][9] A face shield provides an additional layer of protection for the entire face.[8][10]
Respiratory Protection A NIOSH-approved respirator is required if the material is handled as a powder outside of a certified chemical fume hood or if dust generation is unavoidable. A P100 filter is recommended.Minimizes the inhalation of airborne particles that are irritating to the respiratory tract.[2][3][11] Engineering controls like fume hoods are the primary method of exposure reduction.[1][2]
Foot Protection Closed-toe shoes, preferably made of a non-porous material.Protects the feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is critical for ensuring safety. The following protocol outlines the key stages of handling 4-(1-Aminopropyl)-2,6-dichlorophenol.

Pre-Operational Safety Check
  • Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure that a safety shower and eyewash station are accessible and unobstructed.[1][2]

  • PPE Inspection: Carefully inspect all PPE for signs of damage, degradation, or contamination before use.[8]

  • Emergency Preparedness: Ensure that a spill kit appropriate for chemical powders is readily available. For dermal exposures, have polyethylene glycol (PEG-300 or PEG-400) available as it is the recommended first aid treatment for phenol burns.[6]

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure complete protection and prevent cross-contamination.

G A 1. Lab Coat & Apron B 2. Respirator (if needed) C 3. Goggles & Face Shield D 4. Inner Gloves E 5. Outer Gloves

Caption: Sequential process for donning PPE.

  • Body Protection: Don the lab coat and fasten it completely. If required, put on the chemical-resistant apron.

  • Respiratory Protection: If a respirator is necessary, perform a seal check to ensure it fits correctly.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Hand Protection: Don the first pair of nitrile gloves. Don the second, more robust pair of gloves (e.g., butyl rubber), ensuring the cuffs are pulled up over the sleeves of the lab coat.

Chemical Handling
  • Location: All handling of 4-(1-Aminopropyl)-2,6-dichlorophenol should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Minimizing Dust: If handling the solid form, use techniques that minimize the generation of dust. Avoid dry sweeping; instead, gently scoop or pour the material.[1]

  • Quantities: Use the smallest quantity of the chemical necessary for the experiment.

Doffing PPE and Decontamination

The removal of PPE is a critical step to prevent exposure from contaminated equipment.

  • Outer Gloves: While still wearing all other PPE, remove the outer pair of gloves. Dispose of them in the designated chemical waste container.

  • Face and Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Body Protection: Unfasten and remove the lab coat and apron, turning them inward to contain any contamination.

  • Inner Gloves: Remove the final pair of gloves, peeling them off from the cuff to ensure the outer surface is not touched by bare skin.

  • Hygiene: Immediately and thoroughly wash hands with soap and water.[4][9]

Emergency and Disposal Protocols

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing. Wipe the affected area with a gauze pad soaked in polyethylene glycol (PEG-300 or PEG-400) until the odor of phenol is gone.[6] If PEG is not available, flush the skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Management
  • Evacuate: Alert others in the area and evacuate if necessary.

  • Control: Prevent the spill from spreading. For a solid spill, avoid creating dust. Do not use water to clean up as this may create a hazardous solution.

  • Cleanup: Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit. Carefully sweep up the material and place it into a labeled, sealed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing 4-(1-Aminopropyl)-2,6-dichlorophenol, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Place all materials in a clearly labeled, sealed container and follow all institutional, local, and national regulations for hazardous waste disposal.[5][12]

Caption: Workflow for handling 4-(1-Aminopropyl)-2,6-dichlorophenol.

References

  • Material Safety Data Sheet - Cole-Parmer. (2005, October 3). 4-Amino-2,6-Dichlorophenol Hydrochloride.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol. NCBI Bookshelf.
  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • Safety data sheet. (2024, January 15). 2,6-Dichlorophenol.
  • Phenol Acetone Sector Group (PASG). (n.d.). for the SAFE USE of PHENOL. Cefic.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2,6-dichlorophenol. PubChem.
  • TCI Chemicals. (2024, November 27). SAFETY DATA SHEET - 4-Amino-2,6-dichlorophenol.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • Material Safety Data Sheet - 4-Amino-2,6-dichlorophenol, 98% - Cole-Parmer. (2005, October 3).
  • SAFETY DATA SHEET. (2025, December 18). 4-Amino-2,6-dichlorophenol.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - 4-Amino-2,6-dichlorophenol.
  • New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet.
  • Gas-Sensing.com. (2025, December 29). Understanding Phenol: Uses, Risks, and Safety Measures.
  • Occupational Safety and Health Administration. (2021, January 8). PHENOL.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
  • ChemicalBook. (2026, January 17). 4-Amino-2,6-dichlorophenol - Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). Phenol | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Environmental Health & Safety, University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.

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